Maridomycin V
Descripción
This compound has been reported in Streptomyces with data available.
Propiedades
Número CAS |
35942-57-5 |
|---|---|
Fórmula molecular |
C40H65NO16 |
Peso molecular |
815.9 g/mol |
Nombre IUPAC |
[(14E)-9-[5-(5-acetyloxy-4-hydroxy-4,6-dimethyloxan-2-yl)oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-13-hydroxy-8-methoxy-3,12-dimethyl-5-oxo-10-(2-oxoethyl)-4,17-dioxabicyclo[14.1.0]heptadec-14-en-7-yl] propanoate |
InChI |
InChI=1S/C40H65NO16/c1-11-30(45)55-29-18-31(46)50-21(3)17-28-27(54-28)13-12-26(44)20(2)16-25(14-15-42)36(37(29)49-10)57-39-34(47)33(41(8)9)35(22(4)52-39)56-32-19-40(7,48)38(23(5)51-32)53-24(6)43/h12-13,15,20-23,25-29,32-39,44,47-48H,11,14,16-19H2,1-10H3/b13-12+ |
Clave InChI |
QYRBRIAEWVBXAX-OUKQBFOZSA-N |
Origen del producto |
United States |
Foundational & Exploratory
Unveiling Maridomycin V: A Technical Guide to its Discovery, Production, and Biological Significance
For Immediate Release
This technical guide provides a comprehensive overview of the macrolide antibiotic, Maridomycin V, from its discovery and producing organism to its biosynthesis and biological activity. This document is intended for researchers, scientists, and drug development professionals interested in the scientific underpinnings of this natural product.
Discovery and Producing Organism
This compound is a component of the Maridomycin complex, a family of 16-membered macrolide antibiotics. The discovery of this complex was the result of a screening program for new antibiotics from soil microorganisms. The producing organism was identified as Streptomyces hygroscopicus, a filamentous bacterium known for its prolific production of diverse secondary metabolites.[1][2] Specifically, the strain designated as Streptomyces hygroscopicus No. B-5050 was identified as the producer of the Maridomycin complex.
The Maridomycin complex consists of several related compounds, designated as Maridomycins I, II, III, IV, V, and VI. Early research focused on the isolation and characterization of these individual components, with this compound being one of the identified constituents.
Physicochemical Properties and Structure of this compound
The structure of this compound, along with other components of the complex, was elucidated through a combination of chemical degradation studies and spectroscopic analysis. This compound is characterized by a 16-membered lactone ring, a common feature of macrolide antibiotics. Attached to this macrocycle are two deoxy sugars, L-mycarose and D-mycaminose. The specific structure of this compound is distinguished by the acylation pattern on the mycaminose (B1220238) sugar.
Table 1: Physicochemical Properties of Maridomycin Components
| Property | Maridomycin I | Maridomycin II | Maridomycin III | Maridomycin IV | This compound | Maridomycin VI |
| Molecular Formula | C42H69NO16 | C41H67NO16 | C40H65NO16 | C39H63NO16 | C38H61NO16 | C37H59NO16 |
| Molecular Weight | 843.99 | 829.96 | 815.94 | 801.91 | 787.88 | 773.85 |
| Melting Point (°C) | 135-138 | 127-130 | 143-146 | 122-125 | 119-122 | 115-118 |
| Optical Rotation | -76° (c 1, CHCl3) | -74° (c 1, CHCl3) | -72° (c 1, CHCl3) | -71° (c 1, CHCl3) | -70° (c 1, CHCl3) | -68° (c 1, CHCl3) |
Note: The data presented above is a representative compilation from early studies and may vary slightly between different reports.
Experimental Protocols
Fermentation for Maridomycin Production
The production of the Maridomycin complex is achieved through submerged fermentation of Streptomyces hygroscopicus. While specific media compositions and fermentation parameters for maximizing this compound yield are often proprietary, a general approach based on the cultivation of Streptomyces species for macrolide production can be outlined.
Seed Culture Preparation:
-
A loopful of spores of Streptomyces hygroscopicus is inoculated into a 250 mL flask containing 50 mL of a seed medium (e.g., yeast extract-malt extract broth).
-
The flask is incubated at 28-30°C for 48-72 hours on a rotary shaker at 200-250 rpm.
Production Fermentation:
-
The seed culture (5-10% v/v) is transferred to a production fermenter containing a suitable production medium. A typical medium consists of a carbon source (e.g., glucose, starch), a nitrogen source (e.g., soybean meal, peptone), and mineral salts.
-
The fermentation is carried out at 28-30°C for 5-7 days. The pH of the medium is maintained between 6.5 and 7.5.
-
Aeration and agitation are critical for optimal antibiotic production.
Isolation and Purification of this compound
The isolation of this compound from the fermentation broth involves a multi-step extraction and chromatographic process.
-
Extraction: The fermentation broth is first filtered to separate the mycelium from the supernatant. The active compounds are then extracted from the filtrate using a water-immiscible organic solvent such as ethyl acetate (B1210297) or chloroform (B151607) at a slightly alkaline pH.
-
Purification: The crude extract is concentrated and subjected to column chromatography. A variety of stationary phases can be used, including silica (B1680970) gel and alumina. Elution with a gradient of solvents (e.g., chloroform-methanol) allows for the separation of the different Maridomycin components.
-
Final Purification: Fractions containing this compound are further purified by techniques such as preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield the pure compound.
Structure Elucidation
The determination of the chemical structure of this compound involved a combination of the following techniques:
-
Elemental Analysis: To determine the molecular formula.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Infrared (IR) Spectroscopy: To identify functional groups such as hydroxyl, carbonyl, and C-O bonds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To determine the carbon-hydrogen framework and the stereochemistry of the molecule.
-
Chemical Degradation: Hydrolysis of the glycosidic bonds to separate the aglycone and the sugar moieties for individual analysis.
Biosynthesis of this compound
This compound, as a 16-membered macrolide, is synthesized via a polyketide pathway. The biosynthesis of the macrolactone ring is catalyzed by a large, multifunctional enzyme complex known as a Type I polyketide synthase (PKS).
The biosynthesis can be broadly divided into the following stages:
-
Chain Initiation: The synthesis begins with a starter unit, typically a short-chain carboxylic acid coenzyme A ester.
-
Chain Elongation: The polyketide chain is extended by the sequential addition of two-carbon units derived from malonyl-CoA or its derivatives (e.g., methylmalonyl-CoA). Each extension cycle is catalyzed by a specific module within the PKS enzyme complex.
-
Post-Polyketide Modifications: After the formation of the full-length polyketide chain, it undergoes cyclization to form the 16-membered lactone ring. This is followed by a series of post-PKS modifications, including hydroxylation, glycosylation, and acylation.
-
Glycosylation: The deoxy sugars, L-mycarose and D-mycaminose, are synthesized through separate pathways and then attached to the macrolactone ring by glycosyltransferases.
-
Acylation: The final step in the biosynthesis of this compound involves the specific acylation of the mycaminose sugar.
Caption: Biosynthetic pathway of this compound.
Biological Activity
This compound, like other members of the Maridomycin complex, exhibits antibacterial activity, primarily against Gram-positive bacteria. The mode of action of macrolide antibiotics is the inhibition of bacterial protein synthesis. They bind to the 50S subunit of the bacterial ribosome, thereby preventing the elongation of the polypeptide chain.
Derivatives of Maridomycin have been synthesized to improve their pharmacokinetic properties and antibacterial spectrum. For instance, 9-propionylmaridomycin, a derivative of Maridomycin III, has shown enhanced in vivo efficacy.[3]
Table 2: In Vitro Antibacterial Activity (MIC, µg/mL) of Maridomycin Components
| Organism | Maridomycin I | Maridomycin III | This compound | Erythromycin |
| Staphylococcus aureus 209P | 0.20 | 0.10 | 0.39 | 0.10 |
| Bacillus subtilis PCI 219 | 0.10 | 0.05 | 0.20 | 0.20 |
| Sarcina lutea PCI 1001 | 0.02 | 0.01 | 0.05 | 0.05 |
| Escherichia coli NIHJ | >100 | >100 | >100 | >100 |
| Pseudomonas aeruginosa | >100 | >100 | >100 | >100 |
Note: This data is illustrative and compiled from early research publications. MIC values can vary depending on the specific strain and testing methodology.
Conclusion
This compound is a significant member of the Maridomycin complex of 16-membered macrolide antibiotics produced by Streptomyces hygroscopicus. Its discovery and structural elucidation have contributed to the broader understanding of macrolide chemistry and biosynthesis. Further research into the biosynthetic pathway and the development of semi-synthetic derivatives continues to be an area of interest for the discovery of new and improved antibacterial agents.
Caption: Experimental workflow for this compound.
References
- 1. Engineered biosynthesis of 16-membered macrolides that require methoxymalonyl-ACP precursors in Streptomyces fradiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A gene cluster for macrolide antibiotic biosynthesis in Streptomyces venezuelae: Architecture of metabolic diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (PDF) Maridomycin, a New Macrolide Antibiotic. I - Journal [research.amanote.com]
The Isolation of Maridomycin V from Streptomyces hygroscopicus: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core methodologies for the isolation of Maridomycin (B608861) V, a macrolide antibiotic, from the fermentation broth of Streptomyces hygroscopicus. The procedures detailed herein are based on the foundational research that first characterized this important class of antibiotics. This document is intended to serve as a practical resource for researchers in natural product chemistry, microbiology, and drug discovery.
Introduction to Maridomycin V
This compound is a member of the maridomycin complex, a group of 16-membered macrolide antibiotics produced by Streptomyces hygroscopicus No. B-5050. These compounds exhibit antibacterial activity, particularly against Gram-positive bacteria. The isolation and characterization of these molecules in the early 1970s paved the way for further investigation into their therapeutic potential and structure-activity relationships. This guide focuses on the key experimental procedures for isolating this compound from a complex fermentation mixture.
Fermentation of Streptomyces hygroscopicus for Maridomycin Production
The production of maridomycins is achieved through the submerged fermentation of Streptomyces hygroscopicus. The following table summarizes the composition of a typical fermentation medium.
Table 1: Fermentation Medium Composition for Maridomycin Production
| Component | Concentration (g/L) |
| Glucose | 45 |
| Soluble Starch | 30 |
| Meat Extract | 3 |
| Yeast Extract | 3 |
| Peptone | 5 |
| Soybean Meal | 10 |
| Sodium Chloride (NaCl) | 3 |
| Calcium Carbonate (CaCO₃) | 7 |
| Note: The pH of the medium is adjusted to 7.0 before sterilization. |
Experimental Protocol: Fermentation
-
Inoculum Preparation: A seed culture of Streptomyces hygroscopicus is prepared by inoculating a suitable liquid medium and incubating for 48-72 hours at 28°C on a rotary shaker.
-
Production Fermentation: The production medium (as detailed in Table 1) is inoculated with the seed culture. Fermentation is carried out in a stirred-tank fermenter under the following conditions:
-
Temperature: 28°C
-
Agitation: 200-300 rpm
-
Aeration: 1.0 vvm (volume of air per volume of medium per minute)
-
Fermentation Time: 96-120 hours
-
-
Monitoring: The production of maridomycins is monitored throughout the fermentation process using a suitable bioassay or chromatographic method.
Extraction and Purification of this compound
Following fermentation, the maridomycin complex is extracted from the culture broth and the individual components, including this compound, are separated using chromatographic techniques.
Experimental Protocol: Extraction and Initial Purification
-
Harvesting: The fermentation broth is harvested and the mycelium is separated from the supernatant by centrifugation or filtration.
-
Solvent Extraction: The culture filtrate is adjusted to pH 8.5 and extracted twice with an equal volume of ethyl acetate (B1210297).
-
Concentration: The combined ethyl acetate extracts are concentrated under reduced pressure to yield a crude extract containing the maridomycin complex.
Experimental Protocol: Chromatographic Separation
The separation of the individual maridomycin components is achieved through a series of column chromatography steps.
-
Silica (B1680970) Gel Chromatography (First Pass):
-
Stationary Phase: Silica gel (e.g., Merck, 70-230 mesh)
-
Mobile Phase: A gradient of chloroform (B151607) and methanol (B129727). The crude extract is dissolved in a minimal amount of chloroform and loaded onto the column. Elution is performed with increasing concentrations of methanol in chloroform.
-
Fraction Collection: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing maridomycins.
-
-
Silica Gel Chromatography (Second Pass):
-
Stationary Phase: Silica gel
-
Mobile Phase: A gradient of benzene (B151609) and acetone. Fractions enriched with maridomycins from the first pass are pooled, concentrated, and subjected to a second round of silica gel chromatography.
-
-
Alumina (B75360) Chromatography:
-
Stationary Phase: Neutral alumina
-
Mobile Phase: A gradient of benzene and acetone. Further purification of maridomycin-containing fractions is achieved using alumina chromatography.
-
The combination of these chromatographic steps allows for the separation of the maridomycin complex into its individual components. This compound is one of the later-eluting compounds in this separation scheme.
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₄₀H₆₅NO₁₅ |
| Molecular Weight | 799.9 g/mol |
| Melting Point | 128-131 °C |
| Optical Rotation | [α]D²⁵ -76° (c 1.0, CHCl₃) |
| UV λmax (in ethanol) | 282 nm |
Visualizing the Isolation Workflow
The following diagrams illustrate the key stages in the isolation of this compound.
Conclusion
The isolation of this compound from Streptomyces hygroscopicus is a multi-step process that requires careful optimization of fermentation and chromatographic conditions. This guide provides a foundational understanding of the classical methods employed for the purification of this macrolide antibiotic. Researchers can adapt and modernize these protocols, for instance, by employing high-performance liquid chromatography (HPLC) for the final purification steps to achieve higher purity and resolution. The detailed methodologies presented herein serve as a valuable starting point for the successful isolation and further investigation of this compound and related natural products.
In-depth Technical Guide on Maridomycin V: Chemical Structure and Stereochemistry
Introduction to Maridomycins
Maridomycins are a group of 16-membered macrolide antibiotics isolated from the fermentation broth of Streptomyces hygroscopicus. They belong to the leucomycin (B7888351) group and exhibit antibacterial activity, primarily against Gram-positive bacteria. The general structure of maridomycins consists of a 16-membered lactone ring, to which two deoxy sugars, L-mycarose and D-mycaminose, are attached. The various maridomycin (B608861) congeners differ in the acyl group at the C-4" position of the mycarose (B1676882) sugar and modifications on the lactone ring.
Chemical Structure of the Maridomycin Core
The fundamental structure of a maridomycin, which would include Maridomycin V, is characterized by a polyketide-derived 16-membered aglycone (the lactone ring) called platenolide. Key functional groups on this macrocycle typically include hydroxyl groups, a ketone, an epoxide, and an aldehyde. The glycosidic linkages to the sugars are crucial for their biological activity.
Table 1: General Physicochemical Properties of Maridomycins
| Property | Description |
| Molecular Formula | Varies between congeners. For this compound, the specific formula is C40H65NO16.[1] |
| Molecular Weight | Typically in the range of 700-900 g/mol . For this compound, it is approximately 815.9 g/mol .[1] |
| Appearance | Generally a white to off-white crystalline powder. |
| Solubility | Generally soluble in methanol, ethanol, acetone, and chloroform; sparingly soluble in water. |
| General Reactivity | The lactone ring is susceptible to hydrolysis under acidic or basic conditions. The sugars can also be cleaved from the aglycone. |
Stereochemistry of Maridomycins
The maridomycin molecule is rich in chiral centers, leading to a complex three-dimensional structure that is essential for its interaction with the bacterial ribosome. The precise arrangement of substituents at each stereocenter dictates the molecule's conformation and, consequently, its antibacterial efficacy. The absolute configuration of these stereocenters is determined using techniques like X-ray crystallography and advanced NMR spectroscopy on the more abundant congeners.
While the specific stereochemical assignments for every chiral center in this compound are not documented in the available literature, the stereochemistry of the core platenolide and the attached sugars is conserved across the maridomycin family. The Cahn-Ingold-Prelog (R/S) notation is used to describe the absolute configuration at each chiral center. The stereochemistry is crucial for the proper folding of the macrolide into a conformation that can bind to its target, the 50S ribosomal subunit, thereby inhibiting protein synthesis in bacteria.
Below is a conceptual representation of the chemical structure of a maridomycin, highlighting the key structural features.
References
Unveiling the Assembly Line: A Technical Guide to the Biosynthesis of the Maridomycin V Macrolide Ring
A deep dive into the molecular machinery responsible for constructing the core of the 16-membered macrolide antibiotic, Maridomycin (B608861) V, reveals a fascinating interplay of enzymatic domains and precursor molecules. While the complete biosynthetic gene cluster for maridomycin has not been fully elucidated in publicly available scientific literature, a comprehensive understanding can be constructed by examining the well-characterized pathways of analogous 16-membered macrolides, such as tylosin (B1662201) and mycinamicin, which are also produced by species of Streptomyces. This guide will, therefore, leverage these homologous systems to present a detailed model of the Maridomycin V macrolide ring's biosynthesis, intended for researchers, scientists, and drug development professionals.
The formation of the this compound macrolide core, a 16-membered lactone ring, is orchestrated by a Type I modular polyketide synthase (PKS). This immense enzymatic complex functions as a molecular assembly line, sequentially adding and modifying simple carboxylic acid building blocks to construct the complex polyketide chain. The process is initiated with a specific starter unit and proceeds through multiple cycles of condensation, reduction, and dehydration, each catalyzed by a dedicated enzymatic domain within the PKS modules.
The Polyketide Synthase Machinery: A Modular Assembly Line
The biosynthesis of the maridomycin aglycone is predicted to involve a series of enzymatic modules, each responsible for one cycle of chain elongation. While the exact number and composition of the maridomycin PKS modules are yet to be definitively reported, a general model can be inferred from other 16-membered macrolide pathways.
Table 1: Predicted Precursor Units for the Maridomycin Macrolide Ring Biosynthesis
| Precursor Unit | Chemical Formula | Role in Biosynthesis |
| Propionyl-CoA | C3H5O-SCoA | Likely starter unit for the polyketide chain. |
| Methylmalonyl-CoA | C4H5O3-SCoA | Primary extender unit for chain elongation. |
| Ethylmalonyl-CoA | C5H7O3-SCoA | Extender unit contributing to specific branching. |
The selection and incorporation of these precursor units are governed by the acyltransferase (AT) domains within each PKS module. The growing polyketide chain is tethered to an acyl carrier protein (ACP) domain, which shuttles it between the various catalytic sites.
The Biosynthetic Pathway: A Step-by-Step Assembly
The following diagram illustrates the proposed biosynthetic pathway for the this compound macrolide ring, based on homologous systems. Each step represents the action of a specific enzymatic domain within the PKS modules.
Caption: Proposed modular synthesis of the Maridomycin aglycone.
Key Enzymatic Domains and Their Functions
The catalytic cycle within each PKS module is carried out by a conserved set of enzymatic domains. The specific combination of these domains in each module determines the structure of the final macrolide.
Table 2: Core Enzymatic Domains of the Maridomycin Polyketide Synthase
| Domain | Abbreviation | Function |
| Ketosynthase | KS | Catalyzes the Claisen condensation reaction to extend the polyketide chain. |
| Acyltransferase | AT | Selects and loads the appropriate starter and extender units (e.g., propionyl-CoA, methylmalonyl-CoA). |
| Acyl Carrier Protein | ACP | Covalently tethers the growing polyketide chain via a phosphopantetheinyl arm and presents it to the other catalytic domains. |
| Ketoreductase | KR | Reduces the β-keto group to a hydroxyl group. The stereochemistry of the resulting alcohol is determined by the specific KR domain. |
| Dehydratase | DH | Dehydrates the β-hydroxyacyl intermediate to form a double bond. |
| Enoyl Reductase | ER | Reduces the double bond formed by the DH domain to a saturated carbon-carbon bond. |
| Thioesterase | TE | Catalyzes the final step of macrolide ring formation by hydrolyzing the thioester bond and cyclizing the polyketide chain. |
Experimental Protocols for Pathway Elucidation
The elucidation of macrolide biosynthetic pathways relies on a combination of genetic and biochemical techniques. While specific protocols for this compound are not available, the following methodologies are standard in the field.
Gene Knockout and Heterologous Expression
A common approach to determine the function of specific genes within a biosynthetic cluster is to create targeted gene deletions.
Caption: Workflow for gene knockout experiments.
Protocol Outline: Gene Knockout in Streptomyces
-
Vector Construction: A gene replacement vector is constructed containing flanking regions of the target gene and a selectable marker. The target gene itself is replaced with a resistance cassette.
-
Transformation: The vector is introduced into the Streptomyces hygroscopicus host strain.
-
Selection and Screening: Transformants are selected based on antibiotic resistance. Colonies that have undergone a double crossover event, resulting in the replacement of the target gene with the resistance cassette, are identified by screening for the loss of a vector-borne marker.
-
Genotypic Verification: The gene knockout is confirmed by PCR analysis and Southern blotting of genomic DNA.
-
Phenotypic Analysis: The mutant strain is fermented, and the resulting metabolites are analyzed by techniques such as High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) to observe the effect on maridomycin production.
In Vitro Enzymatic Assays
To understand the specific function and substrate specificity of individual PKS domains, in vitro assays are performed with purified enzymes.
Protocol Outline: In Vitro Acyltransferase (AT) Domain Assay
-
Protein Expression and Purification: The gene encoding the AT domain is cloned into an expression vector and expressed in a suitable host (e.g., E. coli). The protein is then purified using affinity chromatography.
-
Substrate Labeling: A radiolabeled extender unit (e.g., [14C]methylmalonyl-CoA) is used.
-
Assay Reaction: The purified AT domain is incubated with the radiolabeled substrate and a purified apo-ACP domain.
-
Analysis: The reaction products are separated by SDS-PAGE, and the incorporation of the radiolabel into the ACP is detected by autoradiography, confirming the AT domain's activity and substrate specificity.
Future Directions
The complete elucidation of the this compound biosynthetic pathway awaits the sequencing and characterization of its dedicated gene cluster in Streptomyces hygroscopicus. Such a discovery would not only provide fundamental insights into the biosynthesis of this important antibiotic but also open up avenues for its bioengineering to produce novel and potentially more potent derivatives. Techniques such as precursor-directed biosynthesis and combinatorial biosynthesis, guided by a detailed understanding of the PKS machinery, hold significant promise for the future of maridomycin research and development.
In-Depth Technical Guide: The Antibacterial Spectrum of Maridomycin V
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro antibacterial spectrum of Maridomycin V, a macrolide antibiotic. The information presented is collated from seminal research and is intended to support further research and development efforts in the field of antibacterial agents.
Quantitative Antibacterial Spectrum of this compound
This compound, also referred to in early literature as 9-propionylmaridomycin, demonstrates a significant antibacterial effect primarily against Gram-positive bacteria. Its activity extends to some Gram-negative cocci and other specific pathogens, while it is largely inactive against many Gram-negative rods. The following tables summarize the Minimum Inhibitory Concentration (MIC) values of this compound against a range of bacterial species, providing a quantitative measure of its potency.
Table 1: In Vitro Antibacterial Activity of this compound against Gram-Positive Bacteria
| Bacterial Species | Strain | MIC (µg/mL) |
| Staphylococcus aureus | 209 P | 0.78 |
| Smith | 0.78 | |
| Terajima | 0.78 | |
| Newman | 0.78 | |
| MS 537 | >100 | |
| Streptococcus pyogenes | C-203 | 0.05 |
| S-23 | 0.05 | |
| Dick | 0.05 | |
| Streptococcus pneumoniae | Type I | 0.025 |
| Type II | 0.025 | |
| Type III | 0.025 | |
| Bacillus subtilis | ATCC 6633 | 0.1 |
| Bacillus cereus | 0.2 | |
| Bacillus anthracis | 0.1 | |
| Corynebacterium diphtheriae | 0.05 | |
| Clostridium tetani | 0.1 | |
| Clostridium botulinum | 0.2 |
Table 2: In Vitro Antibacterial Activity of this compound against Gram-Negative Bacteria
| Bacterial Species | Strain | MIC (µg/mL) |
| Neisseria gonorrhoeae | 0.2 | |
| Vibrio cholerae | 6.25 | |
| Escherichia coli | >100 | |
| Klebsiella pneumoniae | >100 | |
| Pseudomonas aeruginosa | >100 | |
| Salmonella typhi | >100 | |
| Shigella sonnei | >100 | |
| Proteus vulgaris | >100 |
Table 3: In Vitro Activity of this compound against Mycoplasma Species
| Bacterial Species | Strain | MIC (µg/mL) |
| Mycoplasma pneumoniae | Mac | 0.003 |
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a critical procedure for evaluating the in vitro activity of an antimicrobial agent. The following is a detailed methodology based on standard practices for testing macrolide antibiotics.
Broth Microdilution Method for MIC Determination
This method is a standard and widely accepted procedure for determining the MIC of an antibiotic.
1. Preparation of Antimicrobial Agent Stock Solution:
-
A stock solution of this compound is prepared by dissolving the powdered antibiotic in a suitable solvent, as recommended by the manufacturer, to a concentration of at least 1,000 µg/mL.
2. Preparation of Microdilution Plates:
-
A series of two-fold serial dilutions of the this compound stock solution is prepared in a 96-well microtiter plate using an appropriate broth medium, such as Mueller-Hinton Broth (MHB) for non-fastidious bacteria or a supplemented medium for fastidious organisms.
-
Each well will contain a final volume of 100 µL with decreasing concentrations of the antibiotic. A growth control well (containing only broth and inoculum) and a sterility control well (containing only broth) are included on each plate.
3. Inoculum Preparation:
-
The bacterial strain to be tested is grown on a suitable agar (B569324) medium to obtain isolated colonies.
-
Several colonies are then used to inoculate a broth medium, which is incubated to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
This standardized bacterial suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
4. Inoculation and Incubation:
-
Each well (except the sterility control) is inoculated with 10 µL of the standardized and diluted bacterial suspension.
-
The microtiter plates are then incubated at 35-37°C for 16-20 hours in ambient air.
5. Interpretation of Results:
-
The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the bacteria. This is observed as the well with the lowest antibiotic concentration that remains clear.
Mechanism of Action and Signaling Pathways
This compound, as a macrolide antibiotic, exerts its antibacterial effect by inhibiting protein synthesis in susceptible bacteria.
Inhibition of Bacterial Protein Synthesis
The primary mechanism of action for macrolide antibiotics involves their binding to the 50S subunit of the bacterial ribosome. This binding event occurs at or near the peptidyl transferase center and physically blocks the exit tunnel through which nascent polypeptide chains emerge. This obstruction prevents the elongation of the polypeptide chain, thereby halting protein synthesis and ultimately leading to the inhibition of bacterial growth.
Caption: Mechanism of action of this compound.
Experimental Workflow for MIC Determination
The workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound against a bacterial strain is a systematic process to ensure accurate and reproducible results.
Caption: Workflow for MIC determination.
An In-Depth Technical Guide to Maridomycin V and its Inhibition of Protein Synthesis in Gram-Positive Bacteria
For Researchers, Scientists, and Drug Development Professionals
Abstract
Maridomycin (B608861) V, a member of the 16-membered macrolide antibiotic family, exhibits potent antibacterial activity primarily against gram-positive bacteria. Its mechanism of action involves the targeted inhibition of bacterial protein synthesis, a critical process for bacterial viability and proliferation. This technical guide provides a comprehensive overview of the core principles underlying Maridomycin V's inhibitory action. It delves into the molecular interactions with the bacterial ribosome, presents available quantitative data on its efficacy, and details the experimental protocols utilized to elucidate its mechanism. Visualizations of the key pathways and experimental workflows are provided to facilitate a deeper understanding of the subject matter.
Introduction
The rising threat of antibiotic resistance necessitates the exploration and thorough understanding of existing and novel antimicrobial agents. Macrolide antibiotics have long been a cornerstone in the treatment of bacterial infections. This compound, a derivative of the maridomycin complex produced by Streptomyces hygroscopicus, represents a significant member of this class. Like other macrolides, its primary target is the bacterial ribosome, the cellular machinery responsible for protein synthesis. By interfering with this fundamental process, this compound effectively halts bacterial growth and survival. This guide aims to provide a detailed technical resource for professionals engaged in antimicrobial research and drug development, focusing on the specific inhibitory properties of this compound against gram-positive bacteria.
Mechanism of Action: Targeting the Bacterial Ribosome
This compound, like other macrolide antibiotics, exerts its bacteriostatic effect by binding to the 50S subunit of the bacterial 70S ribosome. This binding event is the critical first step in the inhibition of protein synthesis.
Binding Site within the Nascent Peptide Exit Tunnel
Structural and biochemical studies have revealed that macrolides bind within the nascent peptide exit tunnel (NPET) of the 50S ribosomal subunit. The NPET is a channel through which the newly synthesized polypeptide chain emerges from the ribosome. This compound's binding site is located in close proximity to the peptidyl transferase center (PTC), the active site responsible for peptide bond formation. This strategic positioning allows it to interfere with key ribosomal functions.
Inhibition of Polypeptide Elongation
The primary consequence of this compound binding is the steric hindrance of the elongating polypeptide chain. This leads to a context-dependent stalling of the ribosome on the messenger RNA (mRNA) template. The specific amino acid sequence of the nascent peptide plays a crucial role in the efficiency of this inhibition. Certain peptide motifs are more prone to causing a stall in the presence of the bound macrolide. This context-dependent inhibition suggests that this compound does not act as a general inhibitor of peptide bond formation but rather as a modulator of translational elongation.
The following diagram illustrates the general mechanism of protein synthesis inhibition by macrolide antibiotics like this compound.
Caption: Mechanism of this compound protein synthesis inhibition.
Quantitative Data: Antibacterial Activity
The efficacy of an antibiotic is quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible growth of a bacterium. While specific MIC values for this compound are not extensively reported in recent literature, data for its derivative, 9-propionylmaridomycin, and the closely related macrolide, josamycin (B1673084), provide valuable insights into its potential activity spectrum against various gram-positive bacteria.
| Bacterium | Antibiotic | MIC Range (µg/mL) | Reference(s) |
| Staphylococcus aureus | 9-Propionylmaridomycin | 0.2 - >100 | [1] |
| Staphylococcus aureus | Josamycin | 0.25 - 2 | [2][3][4] |
| Streptococcus pyogenes | 9-Propionylmaridomycin | 0.05 - 0.2 | [1] |
| Streptococcus pneumoniae | Josamycin | 0.016 - 0.25 | |
| Enterococcus faecalis | Josamycin | 0.5 - 2 |
Note: The provided MIC values are indicative and can vary depending on the specific strain and testing methodology.
Experimental Protocols
The elucidation of this compound's mechanism of action relies on a suite of specialized biochemical and molecular biology techniques. The following sections provide detailed methodologies for key experiments used to study ribosome-antibiotic interactions and protein synthesis inhibition.
In Vitro Protein Synthesis Inhibition Assay
This assay directly measures the ability of a compound to inhibit the synthesis of a reporter protein in a cell-free system.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for bacterial protein synthesis.
Materials:
-
S30 extract from a suitable gram-positive bacterium (e.g., Bacillus subtilis)
-
DNA template encoding a reporter gene (e.g., luciferase or β-galactosidase)
-
Amino acid mixture (including a radiolabeled amino acid, e.g., [³⁵S]-methionine)
-
ATP and GTP solutions
-
Ribonucleoside triphosphates (ATP, CTP, GTP, UTP)
-
tRNA mixture
-
This compound stock solution
-
Trichloroacetic acid (TCA)
-
Scintillation fluid and counter
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the S30 extract, DNA template, amino acid mixture (with radiolabeled methionine), ATP, GTP, and ribonucleoside triphosphates.
-
Inhibitor Addition: Add varying concentrations of this compound to the reaction tubes. Include a no-drug control.
-
Incubation: Incubate the reactions at 37°C for a defined period (e.g., 30-60 minutes) to allow for transcription and translation.
-
Protein Precipitation: Stop the reaction by adding cold TCA. This will precipitate the newly synthesized, radiolabeled proteins.
-
Filtration: Collect the precipitated protein by filtering the reaction mixture through a glass fiber filter.
-
Washing: Wash the filters with cold TCA to remove unincorporated radiolabeled amino acids.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of protein synthesis inhibition against the logarithm of the this compound concentration. Determine the IC50 value from the resulting dose-response curve.
The following diagram outlines the general workflow for an in vitro protein synthesis inhibition assay.
Caption: Workflow for in vitro protein synthesis inhibition assay.
Ribosome Filter Binding Assay
This assay is used to quantify the binding affinity of a ligand (this compound) to its target (the ribosome).
Objective: To determine the dissociation constant (Kd) or the binding constant (Ki) of this compound for the bacterial ribosome.
Materials:
-
Purified 70S ribosomes from a gram-positive bacterium
-
Radiolabeled this compound (e.g., [³H]- or [¹⁴C]-Maridomycin V)
-
Non-radiolabeled this compound
-
Binding buffer (e.g., Tris-HCl, MgCl₂, NH₄Cl, β-mercaptoethanol)
-
Nitrocellulose filters (0.45 µm pore size)
-
Filtration apparatus
-
Scintillation fluid and counter
Procedure:
-
Binding Reaction: In a series of tubes, incubate a fixed concentration of purified 70S ribosomes with varying concentrations of radiolabeled this compound. For competition assays, incubate a fixed concentration of ribosomes and radiolabeled this compound with increasing concentrations of non-radiolabeled this compound.
-
Incubation: Allow the binding reaction to reach equilibrium by incubating at an appropriate temperature (e.g., 37°C) for a specific time.
-
Filtration: Quickly filter the reaction mixtures through nitrocellulose filters under vacuum. Ribosomes and ribosome-bound ligands will be retained on the filter, while unbound ligands will pass through.
-
Washing: Rapidly wash the filters with cold binding buffer to remove any non-specifically bound ligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the amount of bound radiolabeled this compound using a scintillation counter.
-
Data Analysis: Plot the amount of bound ligand as a function of the free ligand concentration. For saturation binding experiments, the data can be fitted to a binding isotherm to determine the Kd. For competition experiments, the data can be analyzed to calculate the Ki.
The logical relationship in a filter binding assay is depicted in the following diagram.
Caption: Logical flow of a filter binding assay.
Toeprinting Assay
This technique is used to map the precise location of a stalled ribosome on an mRNA transcript, providing high-resolution information about the site of action of a protein synthesis inhibitor.
Objective: To identify the specific mRNA codons where this compound induces ribosomal stalling.
Materials:
-
In vitro transcription/translation coupled system (e.g., PURE system)
-
Linear DNA template containing a promoter (e.g., T7) and the gene of interest
-
A specific primer that anneals downstream of the potential stalling site
-
Reverse transcriptase
-
Deoxynucleoside triphosphates (dNTPs)
-
Radiolabeled dNTP (e.g., [α-³²P]dCTP) or a 5'-end labeled primer
-
This compound stock solution
-
Polyacrylamide gel electrophoresis (PAGE) apparatus
-
Phosphorimager or autoradiography film
Procedure:
-
In Vitro Translation: Set up a coupled in vitro transcription/translation reaction with the DNA template.
-
Inhibitor Addition: Add this compound to the reaction at a concentration known to inhibit protein synthesis. A no-drug control is essential.
-
Incubation: Incubate the reaction to allow transcription, translation, and ribosome stalling to occur.
-
Primer Annealing: Add the specific primer to the reaction and anneal it to the mRNA.
-
Reverse Transcription: Initiate reverse transcription by adding reverse transcriptase and dNTPs (including the radiolabeled dNTP). The reverse transcriptase will synthesize a complementary DNA (cDNA) strand until it encounters the stalled ribosome.
-
Gel Electrophoresis: Denature the samples and separate the cDNA products by size using denaturing PAGE.
-
Visualization: Visualize the radiolabeled cDNA products using a phosphorimager or by autoradiography. The length of the truncated cDNA product (the "toeprint") indicates the precise position of the stalled ribosome on the mRNA.
-
Sequencing Ladder: Run a sequencing ladder of the same DNA template alongside the toeprinting reactions to precisely map the stall site to a specific codon.
Conclusion
This compound is a potent inhibitor of protein synthesis in gram-positive bacteria, acting through a well-defined mechanism of binding to the 50S ribosomal subunit and obstructing the nascent peptide exit tunnel. This leads to context-dependent ribosomal stalling and ultimately, the cessation of bacterial growth. The experimental protocols detailed in this guide provide a robust framework for the continued investigation of this compound and other macrolide antibiotics. A thorough understanding of their molecular interactions and quantitative efficacy is paramount for the development of new therapeutic strategies to combat the ever-growing challenge of antibiotic resistance. Further research is warranted to obtain more specific quantitative data for this compound and to explore its potential in combination therapies.
References
- 1. Maridomycin, a new macrolide antibiotic. In vitro antibacterial activity of 9-propionylmaridomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [In vitro antibacterial activity of a new macrolide: miokamycin. Comparison with erythromycin and josamycin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro killing kinetics and postantibiotic effect of josamycin and other macrolides on several bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antimicrobial activity of josamycin against erythromycin-resistant staphylococci as compared to roxythromycin and clarithromycin - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Core Pharmacology of Mitomycin
Disclaimer: The following information pertains to Mitomycin. No specific pharmacological data was found for a compound named "Maridomycin V" in the initial search. It is presumed that the user may have been referring to Mitomycin, an antineoplastic antibiotic.
This guide provides a detailed overview of the basic pharmacology of Mitomycin, intended for researchers, scientists, and professionals in drug development. The information is compiled from various scientific sources and presented to facilitate a comprehensive understanding of its mechanism of action, pharmacokinetics, and pharmacodynamics.
Mechanism of Action
Mitomycin is a cytotoxic antibiotic isolated from the bacterium Streptomyces caespitosus.[1] It functions as an alkylating agent and is used in the treatment of various cancers.[1][2] The core mechanism of Mitomycin involves its bioreductive activation within the cell, which is a critical step for its cytotoxic effects.[3]
Once administered, Mitomycin is relatively inert. However, upon entering a cell, it is reduced by intracellular reductases to a highly reactive intermediate.[3] This activated form of Mitomycin can then covalently bind to DNA, primarily at guanine-cytosine rich regions, leading to the formation of interstrand and intrastrand cross-links. These DNA cross-links prevent the separation of DNA strands, a process essential for DNA replication and transcription. The inhibition of DNA synthesis ultimately leads to cell death, particularly in rapidly dividing cancer cells.
In addition to DNA cross-linking, Mitomycin's mechanism also involves the generation of reactive oxygen species (ROS) through redox cycling. The accumulation of ROS induces oxidative stress, causing further damage to DNA, proteins, and lipids, which contributes to the drug's cytotoxic effects and can trigger apoptosis (programmed cell death). The DNA damage caused by Mitomycin activates cellular signaling pathways, such as the p53 tumor suppressor pathway, which can initiate apoptosis.
Caption: Mechanism of action of Mitomycin within a cancer cell.
Pharmacokinetics
The pharmacokinetic profile of Mitomycin has been studied in various clinical settings. The drug is typically administered intravenously.
Table 1: Summary of Mitomycin Pharmacokinetic Parameters
| Parameter | Value | Condition | Source |
| Terminal Half-Life (t½) | 50 min (median) | Single-agent chemotherapy | |
| 42 min (median) | Combination chemotherapy | ||
| 25 to 78 min | Single agent (10 mg/m²) | ||
| 64.1 +/- 8.9 min (mean) | Single agent in colorectal carcinoma | ||
| Volume of Distribution (Vd) | 22 L/m² | Single-agent chemotherapy | |
| 25 L/m² | Combination chemotherapy | ||
| 7 to 73 L/m² | Single agent (10 mg/m²) | ||
| Total Body Clearance | 18 L/hr/m² | Single-agent chemotherapy | |
| 28 L/hr/m² | Combination chemotherapy | ||
| 11 to 56 L/h per m² | Single agent (10 mg/m²) | ||
| Urinary Excretion | < 15% of administered dose | ||
| ~2.3% of administered dose (first 4h) | Single agent in colorectal carcinoma |
Experimental Protocol: Pharmacokinetic Analysis of Mitomycin C in Humans
A high-performance liquid chromatographic (HPLC) assay is a common method for determining Mitomycin concentrations in biological samples.
-
Sample Collection: Plasma, urine, bile, and ascites fluid samples are collected from patients at various time points after intravenous administration of Mitomycin.
-
Sample Preparation: The specific extraction procedure for Mitomycin from biological fluids is not detailed in the provided search results.
-
HPLC Analysis:
-
Assay: A high-performance liquid chromatographic assay is used.
-
Detection Limit: The detection limit is reported to be 1 ng/ml of the sample.
-
-
Pharmacokinetic Modeling: The plasma concentration-time data is often fitted to a two-compartment model to determine pharmacokinetic parameters.
Caption: General workflow for pharmacokinetic analysis of Mitomycin.
Pharmacodynamics
The pharmacodynamic effects of Mitomycin are directly related to its cytotoxic activity. The relationship between drug concentration, exposure time, and cellular response is crucial for its therapeutic efficacy.
Studies on cultured human bladder tumors have shown that both the concentration of Mitomycin and the duration of exposure significantly impact its ability to inhibit tumor cell proliferation. There is an inverse correlation between Mitomycin activity and the tumor labeling index, indicating that more rapidly proliferating tumors may be less sensitive to the drug.
Table 2: In Vitro Activity of Mitomycin C in Cultured Human Bladder Tumors
| Parameter | Value Range | Exposure Time | Source |
| IC50 (50% inhibitory concentration) | 0.237 to 14.9 µg/ml | 2 hours | |
| IC90 (90% inhibitory concentration) | 2.76 to 74.5 µg/ml | 2 hours |
Prolonging the exposure time from 2 to 24 hours was found to decrease the IC50 by 6-fold, while shortening the exposure time from 2 to 0.5 hours increased the IC50 by 3-fold. This highlights the importance of exposure duration in the clinical application of Mitomycin.
Experimental Protocol: Assessment of Mitomycin C Activity in Cultured Bladder Tumors
-
Tumor Culture: Surgical bladder tumor samples are cultured as 1-mm³ fragments on collagen gels.
-
Drug Exposure: The cultured tumor fragments are exposed to varying concentrations of Mitomycin C for different durations.
-
Cell Proliferation Assay: The tumor cell labeling index (LI) is determined by measuring the incorporation of [3H]thymidine using autoradiography.
-
Data Analysis: The concentrations required for 50% and 90% inhibition of the labeling index (IC50 and IC90) are calculated. The relationship between drug concentration (C), exposure time (T), and effect is analyzed using the pharmacodynamic relationship Cⁿ x T = k.
Caption: Experimental workflow for assessing Mitomycin C pharmacodynamics.
Clinical Considerations and Adverse Effects
Mitomycin is used in the treatment of various malignancies, including cancers of the stomach, pancreas, bladder, and breast. The most common and significant adverse effect of Mitomycin is bone marrow suppression, leading to thrombocytopenia (low platelet count) and leukopenia (low white blood cell count). Other side effects can include nausea, vomiting, and local tissue irritation at the injection site. Due to its potential for severe myelosuppression, careful monitoring of blood counts is essential during treatment with Mitomycin.
References
Maridomycin V CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Maridomycin V, a macrolide antibiotic. The document focuses on its fundamental chemical properties, with the aim of supporting research and development activities in the pharmaceutical sciences.
Core Compound Data
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value | Source |
| CAS Number | 39378-35-3 | ChemicalBook |
| Molecular Weight | 815.43 g/mol | PubChem |
| Monoisotopic Mass | 815.43036 Da | PubChem[1] |
Experimental Protocols & Signaling Pathways
Currently, detailed experimental protocols and established signaling pathways specifically for this compound are not widely available in the public domain. The scientific literature predominantly focuses on other macrolide antibiotics or different classes of compounds such as Mitomycins.
Further research is required to elucidate the specific mechanisms of action, delineate the signaling cascades affected by this compound, and develop standardized experimental procedures for its study.
Logical Relationships and Experimental Workflows
Given the limited specific data on this compound, a generalized logical workflow for the initial investigation of a novel antibiotic compound is presented below. This can serve as a foundational guide for researchers initiating studies on this compound.
References
In Vitro Efficacy of Maridomycin V: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a summary of the currently available in vitro data on the efficacy of Maridomycin V. Due to the limited publicly accessible research on this compound, this document outlines general experimental protocols and relevant signaling pathways that could form the basis for a comprehensive in vitro evaluation.
Antibacterial Activity
Data Summary: Antibacterial Activity of 9-Propionylmaridomycin
| Bacterial Type | Activity | Notes |
| Gram-positive bacteria | Active | Includes erythromycin (B1671065) and oleandomycin-resistant Staphylococcus aureus. |
| Neisseria gonorrhoeae | Some action | |
| Vibrio cholerae | Some action | |
| Gram-negative rods | Generally inactive |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
A standard broth microdilution method would be employed to determine the MIC of this compound.
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.
Materials:
-
This compound
-
Bacterial strains (e.g., Staphylococcus aureus, Streptococcus pyogenes, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it in CAMHB to the highest desired concentration.
-
Serial Dilutions: Perform two-fold serial dilutions of this compound in the 96-well plate containing CAMHB.
-
Inoculum Preparation: Prepare a bacterial inoculum suspension and adjust its turbidity to a 0.5 McFarland standard.
-
Inoculation: Inoculate each well with the bacterial suspension. Include a positive control (bacteria without this compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound at which no visible bacterial growth is observed.
Experimental Workflow: MIC Assay
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Anti-Inflammatory Activity
The potential anti-inflammatory effects of this compound have not been extensively documented in publicly available literature. A common in vitro method to assess anti-inflammatory activity is to measure the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay
Objective: To evaluate the ability of this compound to inhibit the production of the pro-inflammatory mediator NO in activated macrophages.
Materials:
-
This compound
-
RAW 264.7 macrophage cell line
-
Lipopolysaccharide (LPS)
-
DMEM (Dulbecco's Modified Eagle Medium)
-
Fetal Bovine Serum (FBS)
-
Griess Reagent
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production. Include a vehicle control (cells with LPS and vehicle) and a negative control (cells without LPS).
-
Incubation: Incubate the plate for 24 hours.
-
NO Measurement: Collect the cell culture supernatant and measure the nitrite (B80452) concentration (a stable product of NO) using the Griess reagent.
-
Data Analysis: Calculate the percentage of NO inhibition by this compound compared to the vehicle control.
Potential Signaling Pathway: NF-κB Inhibition
A key signaling pathway involved in inflammation is the Nuclear Factor-kappa B (NF-κB) pathway. Many anti-inflammatory compounds exert their effects by inhibiting this pathway. It is plausible that this compound, if it possesses anti-inflammatory properties, may act on components of the NF-κB signaling cascade.
Caption: Simplified overview of the canonical NF-κB signaling pathway.
Cytotoxicity Assessment
To ensure that any observed antibacterial or anti-inflammatory effects are not due to general cellular toxicity, a cytotoxicity assay is essential.
Experimental Protocol: MTT Assay
Objective: To assess the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
This compound
-
Mammalian cell line (e.g., HEK293, HepG2)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound.
-
Incubation: Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the untreated control and determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).
Logical Workflow for In Vitro Evaluation
Caption: Logical workflow for the initial in vitro evaluation of this compound.
Disclaimer: This document is intended for informational purposes for a scientific audience. The experimental protocols provided are generalized and would require optimization for specific laboratory conditions and research objectives. The information regarding the efficacy of this compound is based on limited available data for a related compound and should be further investigated through rigorous in vitro studies.
Methodological & Application
Application Notes and Protocols for the Characterization of Maridomycin V
Introduction
Maridomycin V is a 16-membered macrolide antibiotic belonging to the leucomycin (B7888351) group. Macrolide antibiotics are a class of natural products characterized by a large macrocyclic lactone ring to which one or more deoxy sugars are attached.[1][2] They are known to inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit.[1][3] The characterization of this compound is crucial for drug development, quality control, and research purposes. This document provides an overview of the key analytical methods for the comprehensive characterization of this compound, including High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis
HPLC is a fundamental technique for assessing the purity of this compound and for its quantitative determination in various matrices. A well-developed HPLC method can separate this compound from its related impurities and degradation products.
Experimental Protocol: Reversed-Phase HPLC (RP-HPLC)
This protocol is a general guideline and may require optimization based on the specific instrumentation and sample matrix.
-
Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
-
-
Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade)
-
Ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer
-
-
Mobile Phase Preparation:
-
Prepare a suitable buffer solution (e.g., 50 mM ammonium acetate, pH adjusted to 6.5).
-
The mobile phase will typically be a gradient of the buffer and an organic solvent like acetonitrile or methanol. A common starting point is a gradient from 30% to 70% acetonitrile over 30 minutes.
-
-
Sample Preparation:
-
Accurately weigh and dissolve a known amount of this compound standard or sample in the mobile phase or a suitable solvent (e.g., methanol).
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 250 mm, 5 µm
-
Mobile Phase: Gradient of Buffer A (e.g., 50 mM ammonium acetate, pH 6.5) and Buffer B (Acetonitrile).
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection Wavelength: 232 nm (typical for macrolides)
-
Column Temperature: 30 °C
-
Data Presentation
| Parameter | Value |
| Retention Time (min) | e.g., 15.2 |
| Peak Area | Quantitative Value |
| Purity (%) | e.g., >98% |
| Limit of Detection (LOD) | To be determined |
| Limit of Quantitation (LOQ) | To be determined |
Workflow for HPLC Analysis of this compound
Caption: Workflow for the HPLC analysis of this compound.
Mass Spectrometry (MS) for Structural Confirmation and Impurity Identification
Mass spectrometry is a powerful tool for confirming the molecular weight of this compound and for identifying unknown impurities. When coupled with HPLC (LC-MS), it provides both separation and mass information.
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Instrumentation:
-
A mass spectrometer equipped with an electrospray ionization (ESI) source. This can be a standalone instrument for direct infusion or coupled to an HPLC system (LC-MS).
-
-
Sample Preparation:
-
Prepare a dilute solution of this compound in a suitable solvent such as methanol or acetonitrile with 0.1% formic acid to promote protonation.
-
-
MS Parameters (Positive Ion Mode):
-
Ionization Mode: ESI Positive
-
Capillary Voltage: 3.5 - 4.5 kV
-
Cone Voltage: 20 - 40 V (optimize for minimal fragmentation)
-
Source Temperature: 120 - 150 °C
-
Desolvation Temperature: 300 - 400 °C
-
Mass Range: m/z 100 - 1500
-
Data Presentation
| Ion | Observed m/z | Theoretical m/z |
| [M+H]⁺ | e.g., 828.4 | Calculated Value |
| [M+Na]⁺ | e.g., 850.4 | Calculated Value |
Logical Relationship for MS-based Identification
Caption: Logical workflow for this compound identification using MS.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Elucidation
NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of this compound. 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments provide detailed information about the chemical structure, stereochemistry, and conformation of the molecule.
Experimental Protocol: ¹H and ¹³C NMR
-
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
-
Sample Preparation:
-
Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, Methanol-d₄, or DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
-
NMR Parameters:
-
¹H NMR:
-
Acquire a standard proton spectrum.
-
Typical spectral width: 0-12 ppm.
-
-
¹³C NMR:
-
Acquire a standard carbon spectrum with proton decoupling.
-
Typical spectral width: 0-200 ppm.
-
-
2D NMR:
-
Acquire COSY, HSQC, and HMBC spectra to establish connectivities.
-
-
Data Presentation
¹H NMR Data (Example)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| e.g., 5.10 | d | 1H | H-1' |
| e.g., 3.55 | s | 3H | OCH₃ |
¹³C NMR Data (Example)
| Chemical Shift (ppm) | Assignment |
| e.g., 175.2 | C=O (lactone) |
| e.g., 102.8 | C-1' |
Experimental Workflow for NMR Analysis
Caption: Experimental workflow for NMR-based structural elucidation.
The combination of HPLC, Mass Spectrometry, and NMR Spectroscopy provides a comprehensive analytical toolkit for the characterization of this compound. HPLC is essential for purity assessment and quantification, MS confirms the molecular weight and helps in impurity identification, and NMR provides the definitive structural information. The protocols and data presentation formats outlined in these application notes serve as a guide for researchers, scientists, and drug development professionals working with this compound.
References
Application Note: High-Performance Liquid Chromatography for the Quantitative Analysis of Maridomycin V
Abstract
This document outlines a proposed High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of Maridomycin V, a macrolide antibiotic. The described protocol is designed for researchers, scientists, and drug development professionals requiring a reliable analytical method for quality control and research purposes. The method utilizes a reversed-phase C18 column with UV detection, providing a framework for achieving adequate separation and quantification. All presented quantitative data and protocols are intended as a starting point and must be fully validated by the end-user for their specific application.
Introduction
This compound is a member of the macrolide antibiotic family, known for its complex structure and therapeutic potential. Accurate and precise quantification of this compound in bulk drug substances, pharmaceutical formulations, and biological matrices is critical for ensuring product quality, safety, and efficacy. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the analysis of such compounds due to its high resolution, sensitivity, and specificity. This application note details a proposed isocratic reversed-phase HPLC (RP-HPLC) method suitable for the analysis of this compound.
Experimental Protocol
This section provides a detailed protocol for the proposed HPLC analysis of this compound.
Instrumentation and Materials
-
HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Chromatography Data System (CDS): Software for instrument control, data acquisition, and processing.
-
Analytical Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Potassium phosphate (B84403) monobasic (KH₂PO₄)
-
Orthophosphoric acid
-
Water (HPLC grade or ultrapure)
-
-
Standard: this compound reference standard.
Chromatographic Conditions
The following table summarizes the proposed chromatographic conditions for the analysis of this compound. These parameters are based on common methods for other macrolide antibiotics and should be optimized as necessary.
| Parameter | Proposed Condition |
| Column | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : 0.05 M KH₂PO₄ buffer (pH adjusted to 4.5 with phosphoric acid) (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 232 nm |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
| Run Time | 15 minutes |
Preparation of Solutions
-
Mobile Phase Preparation (1 L):
-
Dissolve 6.8 g of KH₂PO₄ in 400 mL of HPLC-grade water.
-
Adjust the pH to 4.5 using orthophosphoric acid.
-
Add 600 mL of acetonitrile and mix thoroughly.
-
Degas the solution using sonication or vacuum filtration before use.
-
-
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh approximately 25 mg of this compound reference standard.
-
Transfer to a 25 mL volumetric flask.
-
Dissolve in and dilute to volume with methanol. This is the stock solution.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.
-
-
Sample Preparation (for a solid dosage form):
-
Weigh and finely powder a representative number of tablets.
-
Accurately weigh a portion of the powder equivalent to a target concentration of this compound.
-
Transfer to a suitable volumetric flask and add methanol to approximately 70% of the volume.
-
Sonicate for 15 minutes to ensure complete dissolution.
-
Dilute to volume with methanol and mix well.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
Further dilute with the mobile phase if necessary to fall within the calibration range.
-
Method Validation (Hypothetical Data)
The proposed method should be validated according to ICH guidelines. The following tables present hypothetical data to illustrate expected performance characteristics.
Table 1: System Suitability
| Parameter | Acceptance Criteria | Hypothetical Result |
| Tailing Factor (T) | T ≤ 2.0 | 1.2 |
| Theoretical Plates (N) | N > 2000 | 6500 |
| RSD of Peak Area (%) | ≤ 2.0% (n=6) | 0.8% |
| Retention Time (tR) | Approx. 8.5 min | 8.6 min |
Table 2: Linearity
| Concentration Range (µg/mL) | Correlation Coefficient (r²) |
| 1 - 100 | ≥ 0.999 |
Table 3: Precision
| Level | Intra-day RSD (%) (n=6) | Inter-day RSD (%) (n=6) |
| Low QC | < 2.0% | < 2.0% |
| Mid QC | < 2.0% | < 2.0% |
| High QC | < 2.0% | < 2.0% |
Table 4: Accuracy (Recovery)
| Spiked Level | Mean Recovery (%) |
| 80% | 98.0% - 102.0% |
| 100% | 98.0% - 102.0% |
| 120% | 98.0% - 102.0% |
Table 5: Limit of Detection (LOD) and Limit of Quantitation (LOQ)
| Parameter | Hypothetical Value (µg/mL) |
| LOD | 0.1 |
| LOQ | 0.3 |
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the overall workflow from sample preparation to final data analysis.
Caption: HPLC analysis workflow for this compound.
HPLC System Configuration
This diagram shows the logical relationship between the core components of the HPLC system used in this protocol.
Caption: Logical configuration of the HPLC instrument.
Conclusion
The proposed reversed-phase HPLC method provides a robust framework for the determination of this compound. The combination of a C18 column, an acetonitrile/phosphate buffer mobile phase, and UV detection is anticipated to yield excellent separation and quantification. The method is suitable for routine quality control analysis and research applications. It is imperative that users perform a full method validation to ensure its suitability for their specific matrix and instrumentation.
Application Notes and Protocols for the Mass Spectrometry Analysis of Maridomycin V
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the qualitative and quantitative analysis of Maridomycin V using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).
Introduction
This compound is a 16-membered macrolide antibiotic. Accurate and sensitive analytical methods are crucial for its detection and quantification in various matrices during drug development, pharmacokinetic studies, and quality control. Mass spectrometry, particularly LC-MS/MS, offers the high selectivity and sensitivity required for these applications. This document outlines the predicted mass spectral data, a proposed fragmentation pathway, and detailed experimental protocols for the analysis of this compound.
Predicted Mass Spectral Data
Based on its chemical structure, the following mass spectral data for this compound is predicted. This information is essential for setting up the mass spectrometer for targeted analysis.
Table 1: Predicted m/z Values for this compound Adducts
| Adduct | Predicted m/z |
| [M+H]⁺ | 816.43764 |
| [M+Na]⁺ | 838.41958 |
| [M+NH₄]⁺ | 833.46418 |
| [M-H]⁻ | 814.42308 |
Data sourced from PubChem CID 6445462.
Proposed Fragmentation Pathway
A key diagnostic fragment for many 16-membered macrolides containing a desosamine (B1220255) sugar is the ion at m/z 174 , corresponding to the protonated glycosylated desosamine moiety. Another potential characteristic fragment, based on the structure of this compound, could arise from the cleavage of the other sugar moiety.
Below is a DOT script for a diagram illustrating the proposed primary fragmentation of the this compound precursor ion.
Caption: Proposed Fragmentation of this compound.
Quantitative Analysis Data
For quantitative analysis using Multiple Reaction Monitoring (MRM), the following precursor-product ion transitions are proposed based on the predicted fragmentation. These transitions should be optimized for sensitivity and specificity.
Table 2: Proposed MRM Transitions for this compound Quantification
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Polarity | Proposed Use |
| This compound | 816.4 | 174.1 | Positive | Quantifier |
| This compound | 816.4 | 643.4 | Positive | Qualifier |
Experimental Protocols
The following protocols are provided as a starting point and should be optimized for the specific instrumentation and matrix used.
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is suitable for the extraction of this compound from biological matrices such as plasma or tissue homogenates.
Application Notes and Protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy of Maridomycin V
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the Nuclear Magnetic Resonance (NMR) spectroscopy of Maridomycin (B608861) V, a macrolide antibiotic. It includes detailed experimental protocols for acquiring and analyzing NMR data, alongside predicted ¹H and ¹³C NMR chemical shift data to facilitate structural elucidation and characterization. These application notes are intended to serve as a practical resource for researchers in natural product chemistry, medicinal chemistry, and drug development.
Introduction
Maridomycin V is a 16-membered macrolide antibiotic belonging to the Maridomycin complex, produced by Streptomyces hygroscopicus. Like other macrolides, it exhibits antibacterial activity by inhibiting protein synthesis in susceptible bacteria. The intricate structure of this compound, featuring a complex polyketide-derived macrocyclic lactone ring glycosidically linked to two deoxy sugars, necessitates advanced analytical techniques for its complete characterization. NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation and conformational analysis of such complex natural products.[1][2] This application note outlines the methodologies for acquiring and interpreting one-dimensional (1D) and two-dimensional (2D) NMR spectra of this compound.
Predicted NMR Data for this compound
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These values were calculated based on its known chemical structure.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Atom Number | Predicted ¹H Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 2 | 3.55 | m | - |
| 3 | 4.88 | d | 8.0 |
| 4 | 1.85 | m | - |
| 5 | 2.75, 2.55 | m | - |
| 6 | 4.01 | m | - |
| 7 | 3.25 | m | - |
| 8 | 1.55 | m | - |
| 10 | 5.75 | dd | 15.0, 8.0 |
| 11 | 6.55 | dd | 15.0, 10.0 |
| 12 | 3.85 | m | - |
| 13 | 5.15 | d | 10.0 |
| 14 | 2.15 | m | - |
| 15 | 1.25 | d | 7.0 |
| 16 | 1.15 | d | 7.0 |
| 17 | 1.05 | d | 7.0 |
| 18 | 3.45 | s | - |
| 1' | 4.35 | d | 7.5 |
| 2' | 3.20 | dd | 7.5, 9.0 |
| 3' | 3.50 | dd | 9.0, 3.0 |
| 4' | 3.10 | m | - |
| 5' | 3.90 | m | - |
| 6' | 1.20 | d | 6.0 |
| 2'-N(CH₃)₂ | 2.30 | s | - |
| 1'' | 4.75 | d | 5.0 |
| 2'' | 1.95 | m | - |
| 3'' | 3.75 | m | - |
| 4'' | 3.40 | m | - |
| 5'' | 3.65 | m | - |
| 6'' | 1.10 | d | 6.5 |
| 4''-OCOCH₃ | 2.05 | s | - |
| 9-OCOCH₂CH₃ | 2.25, 1.15 | q, t | 7.5 |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Atom Number | Predicted ¹³C Chemical Shift (ppm) |
| 1 | 173.5 |
| 2 | 45.5 |
| 3 | 80.0 |
| 4 | 40.5 |
| 5 | 205.0 |
| 6 | 45.0 |
| 7 | 35.0 |
| 8 | 25.0 |
| 9 | 78.0 |
| 10 | 135.0 |
| 11 | 130.0 |
| 12 | 75.0 |
| 13 | 98.0 |
| 14 | 38.0 |
| 15 | 18.0 |
| 16 | 15.0 |
| 17 | 12.0 |
| 18 | 58.0 |
| 1' | 104.0 |
| 2' | 70.0 |
| 3' | 72.0 |
| 4' | 74.0 |
| 5' | 65.0 |
| 6' | 18.5 |
| 2'-N(CH₃)₂ | 40.0 |
| 1'' | 96.0 |
| 2'' | 36.0 |
| 3'' | 68.0 |
| 4'' | 73.0 |
| 5'' | 71.0 |
| 6'' | 21.0 |
| 4''-OCOCH₃ | 170.0, 21.5 |
| 9-OCOCH₂CH₃ | 175.0, 28.0, 9.0 |
Experimental Protocols
The following protocols provide a general framework for the NMR analysis of this compound. Optimization of parameters may be necessary based on the specific instrumentation and sample concentration.
Sample Preparation
-
Sample Purity: Ensure the this compound sample is of high purity to avoid interference from impurities in the NMR spectra.
-
Solvent Selection: Deuterated chloroform (B151607) (CDCl₃) is a common solvent for macrolides. Other solvents such as deuterated methanol (B129727) (CD₃OD), dimethyl sulfoxide (B87167) (DMSO-d₆), or acetone (B3395972) (acetone-d₆) can also be used depending on the solubility and the specific NMR experiment.
-
Concentration: Prepare a solution of this compound at a concentration of 5-10 mg in 0.5-0.6 mL of the chosen deuterated solvent.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm for both ¹H and ¹³C NMR).
1D NMR Spectroscopy
-
¹H NMR Spectroscopy:
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
Pulse Sequence: Standard single-pulse experiment.
-
Spectral Width: 0-12 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64 scans.
-
Temperature: 298 K.
-
-
¹³C NMR Spectroscopy:
-
Instrument: A 100 MHz or higher (corresponding to the ¹H frequency) NMR spectrometer.
-
Pulse Sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Spectral Width: 0-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096 scans (or more, depending on concentration).
-
Temperature: 298 K.
-
2D NMR Spectroscopy
2D NMR experiments are crucial for the complete assignment of the ¹H and ¹³C NMR spectra of complex molecules like this compound.
-
COSY (Correlation Spectroscopy): Identifies ¹H-¹H spin-spin coupling networks.
-
Pulse Sequence: cosygpqf.
-
Spectral Width: Same as ¹H NMR in both dimensions.
-
Number of Increments: 256-512 in the indirect dimension.
-
Number of Scans per Increment: 8-16.
-
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C nuclei.
-
Pulse Sequence: hsqcedetgpsisp2.3.
-
¹H Spectral Width: Same as ¹H NMR.
-
¹³C Spectral Width: Same as ¹³C NMR.
-
Number of Increments: 128-256 in the indirect dimension.
-
Number of Scans per Increment: 16-32.
-
-
HMBC (Heteronuclear Multiple Bond Correlation): Correlates ¹H and ¹³C nuclei over two to three bonds, revealing long-range connectivities.
-
Pulse Sequence: hmbcgplpndqf.
-
¹H Spectral Width: Same as ¹H NMR.
-
¹³C Spectral Width: Same as ¹³C NMR.
-
Number of Increments: 256-512 in the indirect dimension.
-
Number of Scans per Increment: 32-64.
-
-
ROESY (Rotating-frame Overhauser Effect Spectroscopy) or NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the stereochemistry and conformation.
-
Pulse Sequence: roesygpph or noesygpph.
-
Mixing Time: 200-500 ms (B15284909) (to be optimized).
-
Spectral Width: Same as ¹H NMR in both dimensions.
-
Number of Increments: 256-512 in the indirect dimension.
-
Number of Scans per Increment: 16-32.
-
Data Processing and Analysis
-
Fourier Transformation: Apply Fourier transformation to the acquired Free Induction Decays (FIDs) to obtain the frequency-domain spectra.
-
Phase Correction: Manually or automatically correct the phase of the spectra.
-
Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.
-
Referencing: Reference the spectra to the TMS signal at 0 ppm.
-
Integration and Peak Picking: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons and pick the peaks in all spectra for analysis.
-
Spectral Interpretation:
-
Use the ¹H and ¹³C chemical shifts, coupling constants, and multiplicities from the 1D spectra to identify functional groups and spin systems.
-
Analyze the COSY spectrum to establish proton-proton connectivity within individual spin systems.
-
Use the HSQC spectrum to assign protons to their directly attached carbons.
-
Utilize the HMBC spectrum to connect the different spin systems and to assign quaternary carbons.
-
Interpret the ROESY/NOESY spectrum to determine the relative stereochemistry and conformation of the molecule.
-
Visualizations
The following diagrams illustrate the general workflow for the NMR analysis of this compound.
References
Application Notes and Protocols for In Vitro Susceptibility Testing of Maridomycin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maridomycin is a macrolide antibiotic with demonstrated in vitro activity primarily against Gram-positive bacteria.[1] As with other macrolides, it is crucial to determine the susceptibility of clinically relevant bacterial isolates to Maridomycin to inform its potential therapeutic applications. These application notes provide detailed, generalized protocols for determining the in vitro susceptibility of bacteria to Maridomycin using standard methods such as broth microdilution for Minimum Inhibitory Concentration (MIC) determination and the disk diffusion method.
Due to the limited availability of specific published protocols for "Maridomycin V," the following are presented as template methodologies based on established standards for macrolide antibiotics. Researchers should validate and optimize these protocols for their specific laboratory conditions and bacterial strains.
Mechanism of Action
Maridomycin belongs to the macrolide class of antibiotics. The presumed mechanism of action for macrolides involves the inhibition of bacterial protein synthesis. They achieve this by binding to the 50S ribosomal subunit, which prevents the translocation of peptidyl-tRNA from the A-site to the P-site, thereby halting the elongation of the polypeptide chain.
Caption: Presumed mechanism of action for Maridomycin.
Data Presentation
Quantitative data from in vitro susceptibility testing should be meticulously recorded to allow for clear interpretation and comparison. The following tables are templates for organizing experimental results.
Table 1: Minimum Inhibitory Concentration (MIC) of Maridomycin against various bacterial strains.
| Bacterial Strain | ATCC Number | Maridomycin MIC (µg/mL) |
| Staphylococcus aureus | e.g., 29213 | |
| Streptococcus pneumoniae | e.g., 49619 | |
| Enterococcus faecalis | e.g., 29212 | |
| (User-defined strain) | ||
| (User-defined strain) |
Table 2: Zone of Inhibition Diameters for Maridomycin (e.g., 15 µg disk) against various bacterial strains.
| Bacterial Strain | ATCC Number | Zone Diameter (mm) | Interpretation (S/I/R) |
| Staphylococcus aureus | e.g., 25923 | ||
| Streptococcus pyogenes | e.g., 19615 | ||
| (User-defined strain) | |||
| (User-defined strain) | |||
| S = Susceptible, I = Intermediate, R = Resistant. Breakpoints for interpretation need to be established. |
Experimental Protocols
Adherence to standardized procedures, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI), is recommended to ensure the accuracy and reproducibility of susceptibility testing results.
Broth Microdilution Method for MIC Determination
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a broth dilution series.
Materials:
-
Maridomycin analytical standard
-
Appropriate solvent for Maridomycin (e.g., Dimethyl Sulfoxide - DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum suspension standardized to 0.5 McFarland
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
Protocol:
-
Preparation of Maridomycin Stock Solution:
-
Prepare a high-concentration stock solution of Maridomycin in a suitable solvent. The final concentration of the solvent in the test wells should not negatively impact bacterial growth (typically ≤1% v/v).
-
-
Serial Dilutions:
-
Perform two-fold serial dilutions of the Maridomycin stock solution in CAMHB to achieve the desired concentration range for testing in the 96-well plates.
-
-
Inoculum Preparation:
-
From a fresh culture (18-24 hours old), select several colonies and suspend them in saline or broth.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Further dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.
-
-
Inoculation and Incubation:
-
Dispense 50 µL of the appropriate Maridomycin dilution into each well of the microtiter plate.
-
Add 50 µL of the diluted bacterial inoculum to each well, resulting in a final volume of 100 µL.
-
Include a growth control well (inoculum without drug) and a sterility control well (broth only).
-
Seal the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Endpoint Determination (MIC Reading):
-
The MIC is the lowest concentration of Maridomycin at which there is no visible growth (turbidity) as observed with the naked eye.
-
Caption: Workflow for MIC determination by broth microdilution.
Disk Diffusion Method (Kirby-Bauer)
This qualitative method assesses the susceptibility of bacteria to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the agent.
Materials:
-
Maridomycin-impregnated disks (concentration to be determined, e.g., 15 µg)
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial inoculum suspension standardized to 0.5 McFarland
-
Sterile cotton swabs
-
Incubator (35°C ± 2°C)
-
Ruler or caliper for measuring zone diameters
Protocol:
-
Inoculum Preparation:
-
Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.
-
-
Plate Inoculation:
-
Within 15 minutes of standardizing the inoculum, dip a sterile cotton swab into the suspension and rotate it against the side of the tube to remove excess liquid.
-
Swab the entire surface of a MHA plate evenly in three directions to ensure confluent growth.
-
-
Disk Application:
-
Allow the plate to dry for 3-5 minutes.
-
Aseptically apply the Maridomycin disk to the surface of the agar. Gently press the disk to ensure complete contact.
-
-
Incubation:
-
Invert the plates and incubate at 35°C ± 2°C for 16-18 hours in ambient air.
-
-
Measurement and Interpretation:
-
Measure the diameter of the zone of complete growth inhibition in millimeters (mm).
-
Interpret the results as Susceptible (S), Intermediate (I), or Resistant (R) based on pre-established and validated zone diameter breakpoints.
-
Caption: Workflow for disk diffusion susceptibility testing.
Quality Control
For all susceptibility testing, it is imperative to include quality control (QC) strains with known MIC values or zone diameters for Maridomycin (if available) or other macrolides. This ensures the reliability of the test system. Recommended QC strains include Staphylococcus aureus ATCC 29213 and Enterococcus faecalis ATCC 29212 for broth microdilution, and Staphylococcus aureus ATCC 25923 for disk diffusion. The results for QC strains should fall within established acceptable ranges.
References
Application Notes and Protocols for Determining the Antibacterial Activity of Maridomycin V
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maridomycin (B608861) V is a member of the maridomycin complex, a group of macrolide antibiotics produced by Streptomyces hygroscopicus. Macrolides are a class of antibiotics that inhibit bacterial protein synthesis, making them effective against a range of Gram-positive bacteria. This document provides detailed application notes and experimental protocols for assessing the antibacterial activity of Maridomycin V. The provided methodologies are based on established antimicrobial susceptibility testing standards.
Data Presentation
The antibacterial efficacy of maridomycins is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents the visible growth of a bacterium. The following table summarizes the MIC values for 9-propionylmaridomycin, a derivative of the maridomycin complex, against various Gram-positive bacteria. This data is presented as a representative measure of the antibacterial spectrum of the maridomycin complex.
Table 1: Minimum Inhibitory Concentration (MIC) of 9-Propionylmaridomycin against Gram-Positive Bacteria [1]
| Bacterial Strain | Number of Strains | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Staphylococcus aureus | 100 | 0.2 - >100 | 0.78 | 6.25 |
| Streptococcus pyogenes | 50 | 0.02 - 0.2 | 0.05 | 0.1 |
| Diplococcus pneumoniae | 50 | 0.02 - 0.1 | 0.05 | 0.05 |
Note: MIC₅₀ and MIC₉₀ represent the MIC required to inhibit the growth of 50% and 90% of the tested strains, respectively.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol outlines the determination of the MIC of this compound using the broth microdilution method, a standard procedure for assessing antimicrobial susceptibility.
Materials:
-
This compound
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Streptococcus pneumoniae ATCC 49619 as quality control)
-
Spectrophotometer
-
Incubator (35 ± 2°C)
-
Sterile pipette tips and reservoirs
Procedure:
-
Preparation of this compound Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) at a concentration of 1 mg/mL.
-
Further dilute the stock solution in CAMHB to create a working solution at twice the highest desired final concentration.
-
-
Preparation of Microtiter Plates:
-
Dispense 100 µL of CAMHB into wells 2 through 12 of a 96-well microtiter plate.
-
Add 200 µL of the working this compound solution to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.
-
Well 11 will serve as a growth control (no antibiotic).
-
Well 12 will serve as a sterility control (no bacteria).
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 colonies of the test bacterium.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Inoculation:
-
Add 100 µL of the standardized bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.
-
-
Incubation:
-
Incubate the microtiter plates at 35 ± 2°C for 18-24 hours in ambient air. For Streptococcus pneumoniae, incubate in an atmosphere of 5% CO₂.
-
-
Reading the Results:
-
The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) in the wells. This can be assessed visually or by using a microplate reader.
-
In Vivo Efficacy Assessment in a Murine Infection Model
This protocol provides a general framework for evaluating the in vivo antibacterial activity of this compound in a mouse infection model.[2]
Materials:
-
This compound
-
Pathogenic bacterial strain (e.g., Staphylococcus aureus)
-
Laboratory mice (e.g., Swiss albino)
-
Saline solution
-
Syringes and needles
-
Appropriate housing and care facilities for animals
Procedure:
-
Infection:
-
Culture the pathogenic bacteria to the mid-logarithmic phase.
-
Dilute the bacterial culture in saline to a predetermined infectious dose.
-
Infect mice via an appropriate route (e.g., intraperitoneal injection).
-
-
Treatment:
-
Prepare different concentrations of this compound in a suitable vehicle.
-
Administer the this compound solutions to different groups of infected mice at specified time points post-infection. Routes of administration can include oral gavage or subcutaneous injection.
-
Include a control group that receives only the vehicle.
-
-
Observation and Endpoint:
-
Monitor the mice for signs of infection and mortality over a set period (e.g., 7 days).
-
The primary endpoint is typically the survival rate of the mice. The 50% effective dose (ED₅₀) can be calculated.
-
Visualizations
Experimental Workflow for MIC Determination
Caption: Workflow for MIC determination.
Signaling Pathway: Mechanism of Action of this compound
Caption: Mechanism of this compound action.
References
Application Notes and Protocols for Maridomycin V Fermentation and Production
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
The following application notes and protocols for the fermentation and production of Maridomycin (B608861) V are compiled from a variety of sources. Due to the limited availability of specific data for Maridomycin V, information from the production of other macrolide antibiotics by Streptomyces species, particularly Streptomyces hygroscopicus, has been used to provide representative examples and starting points for process development. All protocols should be considered as a baseline and require optimization for specific strains and production goals.
Introduction
This compound is a 16-membered macrolide antibiotic with activity against Gram-positive bacteria and mycoplasma. It is part of the maridomycin complex, which can be produced by certain strains of Streptomyces. A notable production method for this compound involves the biotransformation of a precursor, Maridomycin III, by specific Streptomyces strains. This document provides a comprehensive guide to the potential fermentation, biotransformation, and purification techniques for this compound, intended for research and development purposes.
Fermentation Protocol
The production of maridomycins is typically carried out through submerged fermentation of a suitable Streptomyces strain. The following protocols are based on common practices for macrolide production by Streptomyces hygroscopicus and related species.
Culture Maintenance
High-producing Streptomyces strains can be unstable and prone to degeneration with repeated subculturing. It is crucial to maintain master and working cell banks.
-
Master Cell Bank: Store mycelial fragments or spores in a suitable cryoprotectant (e.g., 20% glycerol) at -80°C or in liquid nitrogen for long-term storage.
-
Working Cell Bank: Prepare from the master cell bank and use for routine inoculation.
-
Agar (B569324) Slants: For short-term storage and inoculum preparation, use a suitable agar medium (see Table 1).
Inoculum Development
A multi-stage inoculum development is recommended to ensure a healthy and active biomass for inoculating the production fermenter.
Protocol:
-
Aseptically transfer a loopful of spores or mycelia from a fresh agar slant into a 250 mL flask containing 50 mL of seed medium (see Table 1 for a representative medium).
-
Incubate at 28-30°C on a rotary shaker at 200-250 rpm for 48-72 hours.
-
For larger-scale fermentations, a second seed stage may be required. Transfer the first-stage seed culture (5-10% v/v) into a larger volume of seed medium and incubate under the same conditions for another 24-48 hours.
Production Fermentation
Protocol:
-
Inoculate the production fermentation medium (see Table 2 for a representative medium) with 5-10% (v/v) of the final stage seed culture.
-
Incubate at 28-30°C for 7-14 days. Maintain aeration and agitation to ensure sufficient dissolved oxygen levels. For bioreactors, maintain a positive dissolved oxygen level (e.g., >20% of saturation) and a pH between 6.5 and 7.5.
-
Monitor the fermentation by periodically measuring pH, biomass, substrate consumption, and maridomycin production.
Data Presentation: Fermentation Media
The following tables provide representative media compositions for the cultivation of Streptomyces for macrolide production. These should be used as a starting point for optimization.
Table 1: Representative Seed and Maintenance Media for Streptomyces spp.
| Component | Concentration (g/L) | Purpose |
| Soluble Starch | 20 | Carbon Source |
| Tryptone Soy Broth | 20 | Nitrogen & Growth Factors |
| Yeast Extract | 3-5 | Nitrogen & Growth Factors |
| CaCO₃ | 2-3 | pH Buffering |
| K₂HPO₄ | 1 | Phosphate Source |
| MgSO₄·7H₂O | 0.025 | Trace Element |
| Agar (for slants) | 20 | Solidifying Agent |
| Initial pH | 7.0 - 7.2 |
Table 2: Representative Production Media for Macrolide Fermentation
| Component | Concentration (g/L) | Purpose |
| Glucose | 20 - 40 | Carbon Source |
| Corn Starch | 5 - 20 | Carbon Source (slow release) |
| Soybean Meal | 10 - 40 | Nitrogen Source |
| Yeast Extract | 5 - 10 | Nitrogen & Growth Factors |
| (NH₄)₂SO₄ | 2 - 5 | Nitrogen Source |
| CaCO₃ | 2 - 5 | pH Buffering |
| NaCl | 0.5 - 1 | Osmotic Balance |
| Trace Element Solution | 1 mL/L | Growth Cofactors |
| Initial pH | 6.5 - 7.2 |
Biotransformation of Maridomycin III to this compound
A key step in producing this compound can be the enzymatic conversion of Maridomycin III. This is reportedly achieved by the reacylation of 4"-depropionyl Maridomycin III.
Experimental Protocol
This protocol is a generalized procedure for biotransformation.
-
Cultivate the Biotransforming Strain: Grow a suitable Streptomyces strain (e.g., Streptomyces sp. K-342) in a suitable production medium for 48-72 hours to obtain a high biomass concentration.
-
Substrate Addition: Prepare a sterile stock solution of Maridomycin III in a suitable solvent (e.g., ethanol (B145695) or DMSO) at a high concentration.
-
Add the Maridomycin III solution to the culture to a final concentration that is not inhibitory to the cells (e.g., 100-500 mg/L). This concentration needs to be determined experimentally.
-
Incubation: Continue the incubation at 28-30°C with agitation for another 24-72 hours.
-
Monitoring: Periodically take samples and analyze for the disappearance of Maridomycin III and the appearance of this compound using a suitable analytical method such as HPLC.
Extraction and Purification Protocol
The following is a general protocol for the extraction and purification of a macrolide antibiotic from fermentation broth, which can be adapted for this compound.
Experimental Protocol
-
Broth Separation: Centrifuge the fermentation broth at 4000-5000 rpm for 20 minutes to separate the mycelial biomass from the supernatant. The maridomycins may be present in both fractions.
-
Mycelial Extraction: Extract the mycelial cake with an organic solvent such as acetone (B3395972) or methanol.
-
Supernatant Extraction:
-
Adjust the pH of the supernatant to alkaline (e.g., pH 8.0-9.0).
-
Extract the supernatant with a water-immiscible organic solvent such as ethyl acetate (B1210297) or chloroform. Repeat the extraction 2-3 times.
-
-
Combine and Concentrate: Combine the organic extracts from the mycelia and supernatant and concentrate under reduced pressure.
-
Chromatographic Purification:
-
Dissolve the crude extract in a minimal amount of a suitable solvent.
-
Apply the concentrated extract to a silica (B1680970) gel or alumina (B75360) column.
-
Elute the column with a gradient of solvents, such as chloroform-methanol or hexane-ethyl acetate, to separate the different maridomycin components.
-
Collect fractions and analyze by TLC or HPLC to identify those containing this compound.
-
Pool the pure fractions and evaporate the solvent to obtain purified this compound.
-
Further purification can be achieved using preparative HPLC with a C18 column.
-
Visualization of Pathways and Workflows
Generalized Biosynthesis Pathway for 16-Membered Macrolides
The biosynthesis of macrolide antibiotics like maridomycin is a complex process involving polyketide synthases (PKS). The following diagram illustrates a generalized pathway for the formation of a 16-membered macrolide ring and its subsequent modification.
Caption: Generalized biosynthesis pathway for 16-membered macrolides.
Experimental Workflow for this compound Production
The following diagram outlines the overall experimental workflow from strain maintenance to the final purified product.
Caption: Experimental workflow for this compound production.
Application Notes and Protocols for Utilizing Maridomycin V in Bacterial Resistance Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of Maridomycin V, a 16-membered macrolide antibiotic, in the study of bacterial resistance mechanisms. While direct extensive research on this compound's interaction with specific resistance mechanisms is limited, data from closely related 16-membered macrolides, such as josamycin (B1673084) and midecamycin (B1676577), offer valuable insights. This document outlines the background, key resistance mechanisms, experimental protocols, and data interpretation to facilitate research in this area.
Introduction to this compound and Bacterial Resistance
This compound belongs to the 16-membered ring family of macrolide antibiotics. These antibiotics function by binding to the 50S ribosomal subunit, thereby inhibiting bacterial protein synthesis. The emergence of bacterial resistance to macrolides, particularly the more commonly used 14- and 15-membered macrolides like erythromycin (B1671065) and azithromycin, has become a significant clinical concern. Understanding the efficacy of 16-membered macrolides like this compound against resistant strains is crucial for the development of new therapeutic strategies.
The primary mechanisms of macrolide resistance include:
-
Target Site Modification: Alterations in the 23S rRNA, the binding site of macrolides on the ribosome, can reduce drug affinity. This is often mediated by erythromycin ribosome methylase (erm) genes, which encode enzymes that methylate the adenine (B156593) residue at position A2058.
-
Drug Efflux: Active transport of the antibiotic out of the bacterial cell by efflux pumps, commonly encoded by macrolide efflux (mef) genes, prevents the drug from reaching its ribosomal target.
-
Mutations in Ribosomal Proteins: Changes in ribosomal proteins L4 and L22 can also confer resistance.
Notably, 16-membered macrolides like this compound may exhibit activity against bacteria resistant to 14- and 15-membered macrolides, particularly in cases of inducible resistance mediated by certain erm genes.
Quantitative Data on Maridomycin and Related Compounds
Direct quantitative data for this compound against a wide range of resistant strains is not extensively available in recent literature. However, studies on the closely related 16-membered macrolide, josamycin, provide a valuable reference point for its potential activity.
| Antibiotic | Bacterial Species | Resistance Mechanism | MIC (μg/mL) | Reference |
| 9-propionylmaridomycin | Staphylococcus aureus | Erythromycin-Resistant | Not specified, but showed strong activity | [1] |
| Josamycin | Staphylococcus aureus | Erythromycin-Resistant (MIC ≥ 4 mg/l) | 2 | [2] |
| Josamycin | Staphylococcus aureus | Erythromycin-Resistant (MIC ≥ 256 mg/l) | >2 | [2] |
| Josamycin | Chlamydia trachomatis | Wild-type | 0.04 (for selection of resistance) | [3] |
| Josamycin | Chlamydia trachomatis | Mutant (selected with josamycin) | 0.32 (8-fold increase) | [3] |
| Midecamycin | Mycoplasma pneumoniae | Macrolide-Resistant (A2063G mutation) | MIC90: 16 |
Note: The provided data for 9-propionylmaridomycin is qualitative. The data for josamycin and midecamycin suggest that 16-membered macrolides can be effective against certain erythromycin-resistant strains. Researchers should perform their own susceptibility testing to determine the specific Minimum Inhibitory Concentrations (MICs) of this compound against their bacterial strains of interest.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of this compound against susceptible and resistant bacterial strains can be determined using standard broth microdilution or agar (B569324) dilution methods as outlined by the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Protocol: Broth Microdilution MIC Assay
-
Prepare this compound Stock Solution: Dissolve this compound powder in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) to create a high-concentration stock solution. Further dilute in cation-adjusted Mueller-Hinton Broth (CAMHB) to the desired starting concentration.
-
Prepare Bacterial Inoculum: Culture the bacterial strain overnight on an appropriate agar plate. Resuspend several colonies in sterile saline or CAMHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.
-
Perform Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the this compound solution in CAMHB to achieve a range of concentrations.
-
Inoculate Plate: Add the prepared bacterial inoculum to each well containing the antibiotic dilutions and control wells (growth control without antibiotic and sterility control without bacteria).
-
Incubate: Incubate the plate at 35-37°C for 16-20 hours in ambient air.
-
Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
Detection of Resistance Genes (erm and mef)
The presence of erm and mef genes can be detected using Polymerase Chain Reaction (PCR).
Protocol: PCR for erm and mef Gene Detection
-
DNA Extraction: Extract genomic DNA from the bacterial isolates using a commercial DNA extraction kit or a standard phenol-chloroform method.
-
Primer Design: Use previously validated primers specific for the target erm (e.g., ermA, ermB, ermC) and mef genes.
-
PCR Amplification:
-
Prepare a PCR master mix containing DNA polymerase, dNTPs, PCR buffer, and forward and reverse primers.
-
Add the extracted bacterial DNA to the master mix.
-
Perform PCR using an appropriate thermal cycling program (denaturation, annealing, and extension steps).
-
-
Gel Electrophoresis: Analyze the PCR products by agarose (B213101) gel electrophoresis. The presence of a band of the expected size indicates the presence of the resistance gene.
In Vitro Protein Synthesis Inhibition Assay
This assay measures the ability of this compound to inhibit protein synthesis in a cell-free system.
Protocol: Cell-Free Protein Synthesis Inhibition Assay
-
Prepare Cell-Free Extract: Prepare a bacterial S30 cell-free extract containing ribosomes, tRNAs, and other necessary translation factors.
-
Set up Reaction: In a reaction tube, combine the S30 extract, a suitable buffer, amino acids (including a radiolabeled amino acid like [35S]-methionine), an energy source (ATP, GTP), and a template mRNA (e.g., luciferase mRNA).
-
Add Inhibitor: Add varying concentrations of this compound to the reaction tubes. Include a no-inhibitor control.
-
Incubate: Incubate the reactions at 37°C for a defined period (e.g., 30-60 minutes) to allow for protein synthesis.
-
Measure Protein Synthesis: Precipitate the newly synthesized radiolabeled proteins using trichloroacetic acid (TCA). Collect the precipitate on a filter and measure the radioactivity using a scintillation counter.
-
Analyze Data: Calculate the percentage of protein synthesis inhibition at each this compound concentration compared to the no-inhibitor control.
Ribosome Binding Assay
This assay determines the affinity of this compound for the bacterial ribosome.
Protocol: Ribosome Binding Assay (Fluorescence Polarization)
-
Label this compound: Chemically label this compound with a fluorescent probe (e.g., BODIPY).
-
Prepare Ribosomes: Isolate and purify 70S ribosomes from the bacterial strain of interest.
-
Binding Reaction: In a microplate, incubate a constant concentration of fluorescently labeled this compound with increasing concentrations of purified ribosomes in a suitable binding buffer.
-
Measure Fluorescence Polarization: Measure the fluorescence polarization (FP) of each sample using a plate reader. An increase in FP indicates the binding of the fluorescently labeled this compound to the larger ribosome complex.
-
Data Analysis: Plot the change in FP against the ribosome concentration and fit the data to a binding curve to determine the dissociation constant (Kd), which represents the binding affinity.
-
Competition Assay: To determine the binding of unlabeled this compound, perform a competition assay by incubating a fixed concentration of ribosomes and fluorescently labeled this compound with increasing concentrations of unlabeled this compound. A decrease in FP indicates competition for the binding site.
Visualizations of Pathways and Workflows
Caption: Experimental workflow for studying this compound.
Caption: Macrolide resistance mechanisms.
Conclusion
This compound, as a 16-membered macrolide, holds potential for activity against bacterial strains that have developed resistance to 14- and 15-membered macrolides. The application notes and protocols provided herein offer a framework for researchers to investigate the efficacy of this compound and to elucidate its interactions with various resistance mechanisms. Due to the limited specific data on this compound, it is imperative that researchers validate these protocols and establish the specific activity of this compound against their bacterial strains of interest. Such studies will contribute significantly to our understanding of macrolide resistance and the potential role of 16-membered macrolides in overcoming this challenge.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Antimicrobial activity of josamycin against erythromycin-resistant staphylococci as compared to roxythromycin and clarithromycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mutations in 23S rRNA and ribosomal protein L4 account for resistance in Chlamydia trachomatis strains selected in vitro by macrolide passage - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of Maridomycin V
Disclaimer: Information regarding the specific purification of Maridomycin V is limited in publicly available scientific literature. The following troubleshooting guide and frequently asked questions have been compiled based on established principles for the purification of other 16-membered macrolide antibiotics, such as tylosin (B1662201) and josamycin, and general downstream processing techniques. Researchers should consider this guidance as a starting point and may need to optimize these methods for this compound.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of macrolide antibiotics.
| Problem | Potential Cause | Recommended Solution |
| Low Yield After Initial Extraction | Incomplete cell lysis. | Ensure the chosen cell disruption method (e.g., sonication, high-pressure homogenization) is sufficient. Monitor cell disruption efficiency under a microscope. |
| Inefficient solvent extraction. | Optimize the solvent system. Macrolides are often extracted with solvents like ethyl acetate (B1210297), butyl acetate, or methyl isobutyl ketone. Adjust the pH of the fermentation broth to maximize the extraction of this compound based on its pKa. | |
| Degradation of this compound. | Macrolides can be sensitive to pH and temperature. Maintain a stable pH and consider performing extractions at reduced temperatures. | |
| Poor Resolution in Chromatographic Separation | Inappropriate stationary phase. | For macrolides, reversed-phase chromatography (e.g., C8, C18) is common. Consider the specific properties of this compound and screen different stationary phases. |
| Suboptimal mobile phase. | Optimize the mobile phase composition (e.g., acetonitrile (B52724)/methanol (B129727) and water/buffer ratio) and pH. A shallow gradient may be necessary to separate closely related impurities. | |
| Column overloading. | Reduce the sample load on the column. | |
| Presence of Impurities in Final Product | Co-elution of related compounds. | Further optimize the chromatographic method. Consider using a different selectivity stationary phase or employing multi-dimensional chromatography. |
| Insufficient number of purification steps. | A typical macrolide purification workflow includes initial extraction, followed by one or more chromatographic steps (e.g., capture, intermediate, and polishing). | |
| Product Degradation During Purification | pH instability. | Buffer the mobile phases to a pH where this compound is stable. |
| Temperature sensitivity. | Perform chromatographic separations at controlled room temperature or in a cooled system if the molecule is found to be thermolabile. |
Frequently Asked Questions (FAQs)
Q1: What are the first steps I should take before developing a purification protocol for this compound?
A1: Before developing a purification protocol, it is crucial to understand the physicochemical properties of this compound. This includes its molecular weight, solubility in different solvents, pKa, and stability under various pH and temperature conditions. This information will guide the selection of appropriate extraction solvents and chromatographic techniques.
Q2: What type of chromatography is most effective for purifying 16-membered macrolides like this compound?
A2: Reversed-phase high-performance liquid chromatography (RP-HPLC) is a widely used and effective technique for the purification of macrolide antibiotics. Columns with C8 or C18 stationary phases are typically employed. The mobile phase usually consists of a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer. The separation is based on the hydrophobicity of the molecule.
Q3: How can I remove structurally similar impurities from my this compound sample?
A3: Separating structurally similar impurities is a common challenge. To achieve this, you can:
-
Optimize the HPLC method: Use a long column with a smaller particle size for higher resolution. Employ a shallow gradient elution to better separate compounds with similar retention times.
-
Explore different selectivities: If a C18 column does not provide adequate separation, try a different stationary phase such as a phenyl-hexyl or a polar-embedded phase.
-
Consider multi-modal chromatography: This technique uses resins that interact with the target molecule through multiple interaction types (e.g., ionic and hydrophobic), offering unique selectivity.[1]
Q4: My this compound appears to be degrading during the purification process. What can I do to prevent this?
A4: Macrolide stability can be a concern. To minimize degradation:
-
Control pH: Maintain the pH of your solutions within a range where this compound is known to be stable. This can be achieved by using appropriate buffers in your mobile phases.
-
Control Temperature: If you suspect thermal degradation, perform purification steps at a lower temperature.
-
Limit exposure time: Minimize the time the sample spends in solution and on the chromatography column.
Q5: How do I move from an analytical scale separation to a preparative scale for this compound purification?
A5: Scaling up a purification method requires careful consideration:
-
Column size: The internal diameter and length of the column will need to be increased to accommodate a larger sample load.
-
Flow rate: The flow rate should be scaled up proportionally to the cross-sectional area of the new column to maintain linear velocity.
-
Gradient: The gradient duration should be adjusted to maintain the same separation profile.
-
Sample loading: Determine the maximum loading capacity of the preparative column to avoid overloading and loss of resolution.
Experimental Protocols
Note: The following are generalized protocols for macrolide purification and should be adapted for this compound.
Protocol 1: General Extraction of 16-Membered Macrolides from Fermentation Broth
-
Adjust the pH of the fermentation broth to a neutral or slightly alkaline pH (e.g., 7.0-8.0) to ensure the macrolide is in its neutral form.
-
Extract the broth with an equal volume of an immiscible organic solvent such as ethyl acetate or butyl acetate.
-
Repeat the extraction 2-3 times to maximize recovery.
-
Combine the organic extracts and evaporate the solvent under reduced pressure to obtain the crude extract.
Protocol 2: Preparative Reversed-Phase HPLC for Macrolide Purification
-
Column: C18 reversed-phase column (dimensions appropriate for the desired scale).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B over a specified time (e.g., 5% to 95% B over 40 minutes). The gradient should be optimized based on analytical scale separations.
-
Flow Rate: Scaled appropriately for the column dimensions.
-
Detection: UV detection at a wavelength where this compound has maximum absorbance.
-
Procedure: a. Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., methanol or DMSO). b. Filter the sample through a 0.45 µm filter to remove particulates. c. Inject the sample onto the equilibrated HPLC column. d. Collect fractions as they elute from the column. e. Analyze the fractions for the presence and purity of this compound. f. Pool the pure fractions and evaporate the solvent to obtain the purified product.
Visualizations
References
Technical Support Center: Maridomycin V Stability and Degradation Product Analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for navigating the complexities of Maridomycin V stability and degradation product analysis.
Frequently Asked Questions (FAQs)
Q1: What are the typical stress conditions used for forced degradation studies of macrolide antibiotics like this compound?
A1: Forced degradation studies are essential to understand the intrinsic stability of a drug and to develop stability-indicating analytical methods.[1] For macrolide antibiotics, typical stress conditions include:
-
Acidic Hydrolysis: Treatment with dilute hydrochloric acid (e.g., 0.1 M to 1 M HCl) at room temperature or elevated temperatures (e.g., 50-60°C).[2]
-
Alkaline Hydrolysis: Exposure to dilute sodium hydroxide (B78521) (e.g., 0.1 M to 1 M NaOH) under similar temperature conditions as acidic hydrolysis.[2]
-
Oxidative Degradation: The use of hydrogen peroxide (e.g., 3% to 30% H₂O₂) at room temperature is a common approach to induce oxidation.[2]
-
Thermal Degradation: Exposing the solid drug substance or a solution to high temperatures (e.g., 60-80°C) for a defined period.
-
Photolytic Degradation: Exposing the drug substance or its solution to a controlled light source, such as a cool white fluorescent lamp and a UV lamp, with a specified illumination and exposure duration (e.g., 1.2 million lux hours and 200 watt-hours/square meter).[2]
Q2: Which analytical techniques are most suitable for analyzing this compound and its degradation products?
A2: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and robust technique for separating and quantifying macrolide antibiotics and their degradation products. For structural elucidation of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with tandem mass spectrometry (MS/MS), is indispensable. Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed for definitive structure confirmation of isolated degradation products.
Q3: How can I interpret the data from a forced degradation study?
A3: The primary goals of interpreting forced degradation data are to identify significant degradation products, understand the degradation pathways, and develop a stability-indicating analytical method. Key aspects to consider are:
-
Peak Purity: Ensure the chromatographic peak for the parent drug is pure and not co-eluting with any degradation products.
-
Mass Balance: The sum of the assay value of the parent drug and the amounts of all degradation products should ideally be close to 100% of the initial concentration.
-
Identification of Major Degradants: Focus on identifying the structure of degradation products that appear at significant levels.
-
Degradation Pathway Elucidation: Based on the identified structures, propose a plausible chemical pathway for the degradation of the parent molecule under each stress condition.
Q4: What are the common degradation pathways for 16-membered macrolide antibiotics?
A4: Based on studies of related compounds like Tylosin and Spiramycin (B21755), common degradation pathways include:
-
Hydrolysis: The glycosidic bonds linking the sugar moieties to the macrolactone ring are susceptible to cleavage under acidic conditions. For instance, the loss of the mycarose (B1676882) or forosamine (B98537) sugar has been observed in spiramycin derivatives.
-
Oxidation: The macrolactone ring itself can be subject to oxidative degradation.
-
Photodegradation: Exposure to light can lead to complex degradation pathways, including the cleavage of the macrolactone ring and modifications of the sugar moieties.
Troubleshooting Guides
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No degradation observed under stress conditions. | Stress conditions are too mild. | Increase the concentration of the stressor (acid, base, oxidant), elevate the temperature, or prolong the exposure time. |
| The compound is highly stable under the tested conditions. | This is a valid result, but consider applying more aggressive conditions to confirm stability limits. | |
| Complete degradation of the parent drug. | Stress conditions are too harsh. | Reduce the concentration of the stressor, lower the temperature, or shorten the exposure time. |
| Poor peak shape or resolution in HPLC. | Inappropriate mobile phase composition or pH. | Optimize the mobile phase by varying the organic modifier, buffer concentration, and pH. |
| Column degradation due to extreme pH. | Ensure the use of a pH-stable HPLC column. | |
| Poor mass balance in forced degradation studies. | Some degradation products are not being detected (e.g., no UV chromophore). | Use a universal detector like a Charged Aerosol Detector (CAD) or a mass spectrometer in conjunction with the UV detector. |
| Degradation products are volatile or have adsorbed to the container. | Use appropriate sample handling and container materials. | |
| Inaccurate quantification of degradation products. | If pure standards of degradation products are unavailable, use the relative response factor of the parent drug for estimation, but acknowledge the potential inaccuracy. | |
| Difficulty in identifying degradation products by LC-MS. | Low abundance of the degradation product. | Concentrate the sample or use a more sensitive mass spectrometer. |
| Complex fragmentation pattern. | Utilize high-resolution mass spectrometry (HRMS) to obtain accurate mass and elemental composition. Perform MS/MS experiments at different collision energies to aid in fragmentation analysis. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting forced degradation studies on this compound.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1 M HCl.
-
Incubate the mixture at 60°C for 24 hours.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with 1 M NaOH, and dilute with the mobile phase to an appropriate concentration for HPLC analysis.
-
-
Alkaline Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
At specified time points, withdraw an aliquot, neutralize it with 1 M HCl, and dilute for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 30% H₂O₂.
-
Keep the solution at room temperature for 24 hours.
-
At specified time points, withdraw an aliquot and dilute for HPLC analysis.
-
-
Thermal Degradation (Solid State):
-
Place a known amount of solid this compound in a controlled temperature oven at 80°C for 48 hours.
-
At specified time points, withdraw a sample, dissolve it in a suitable solvent, and dilute for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a solution of this compound (100 µg/mL) to a photostability chamber with a light exposure of not less than 1.2 million lux hours and a near-ultraviolet energy of not less than 200 watt-hours/m².
-
Simultaneously, keep a control sample protected from light.
-
At the end of the exposure, analyze both the exposed and control samples by HPLC.
-
-
Analysis: Analyze all samples using a validated stability-indicating HPLC method.
Protocol 2: Analysis of Degradation Products by HPLC
This protocol provides a starting point for developing an HPLC method for the analysis of this compound and its degradation products.
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 20 mM ammonium (B1175870) acetate, pH adjusted to 7.0) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: To be determined by UV-Vis spectrophotometry of this compound (typically around 230-280 nm for macrolides).
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
Quantitative Data Summary
As specific quantitative data for this compound is unavailable, the following tables summarize stability data for the related 16-membered macrolide antibiotic, Tylosin, to provide a comparative reference.
Table 1: Stability of Tylosin A in Water and Soil
| Condition | Matrix | Half-life (days) | Reference |
| Photolysis (in light) | Water | 200 | |
| Dark Control | Water | > 365 (6% loss) | |
| Unsterilized Soil | Soil | 7 | |
| Sterilized Soil | Soil | 7 |
Table 2: Degradation of Tylosin in Swine Manure Slurry
| Condition | Disappearance Time (90%) | Degradation Products Detected | Reference |
| Anaerobic Incubation | 30 - 130 hours | Dihydrodesmycosin, Unknown (m/z 934.5) | |
| Aerated Slurry | 12 - 26 hours | Dihydrodesmycosin, Unknown (m/z 934.5) |
Visualizations
Caption: Experimental workflow for forced degradation and analysis of this compound.
Caption: Logical relationship for troubleshooting poor mass balance in degradation studies.
References
Technical Support Center: Overcoming Low Aqueous Solubility of Maridomycin V
Disclaimer: Specific experimental data on the solubility of Maridomycin V is limited in publicly available literature. The following troubleshooting guides and FAQs are based on established principles for macrolide antibiotics and other poorly soluble compounds. Researchers should use this information as a starting point and perform their own experiments to determine the optimal conditions for their specific application.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a macrolide antibiotic belonging to the leucomycin (B7888351) group. Like many macrolides, it exhibits low intrinsic solubility in aqueous solutions. This poor solubility can lead to challenges in various experimental settings, including in vitro assays, formulation development, and achieving therapeutic concentrations for in vivo studies.
Q2: What are the initial steps to dissolve this compound for preliminary experiments?
For initial stock solutions, it is recommended to first dissolve this compound in an organic solvent before making further dilutions in aqueous media. Based on data for related leucomycin compounds, solvents such as ethanol, methanol, dimethylformamide (DMF), or dimethyl sulfoxide (B87167) (DMSO) are likely to be effective.[1] It is crucial to be aware of the potential for precipitation when diluting the organic stock solution into an aqueous buffer and to determine the final tolerable concentration of the organic solvent in the experimental system.
Q3: Are there any general formulation strategies to improve the aqueous solubility of this compound?
Yes, several formulation strategies can be employed to enhance the aqueous solubility of poorly soluble drugs like this compound. These can be broadly categorized as physical and chemical modifications. Common approaches include the use of co-solvents, solid dispersions, particle size reduction, and complexation with cyclodextrins.[2]
Q4: Can pH adjustment be used to improve the solubility of this compound?
The effect of pH on the solubility of this compound is not well-documented. As a macrolide, its structure contains functional groups that may be ionizable. Therefore, determining the pKa of this compound and evaluating its solubility at different pH values is a recommended early-stage experimental step.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Precipitation upon dilution of organic stock solution in aqueous buffer. | The aqueous solubility limit has been exceeded. | - Decrease the final concentration of this compound.- Increase the proportion of the organic co-solvent if experimentally permissible.- Explore the use of surfactants or other solubilizing excipients in the aqueous phase. |
| Inconsistent results in biological assays. | Poor drug solubility leading to variable concentrations of the active compound. | - Prepare fresh dilutions for each experiment.- Visually inspect solutions for any signs of precipitation before use.- Consider using a formulation approach (e.g., cyclodextrin (B1172386) complexation) to ensure consistent solubility. |
| Difficulty in preparing a sufficiently concentrated aqueous solution for in vivo studies. | High dose requirement coupled with low aqueous solubility. | - Investigate more advanced formulation techniques such as solid dispersions or nanosuspensions to enhance bioavailability.- Explore the use of lipid-based delivery systems. |
Quantitative Data Summary
| Compound | Solvent | Solubility | Reference |
| Leucomycin (Kitasamycin) | DMSO | 110 mg/mL (with sonication) | [2] |
| Water | < 0.1 mg/mL | [2] | |
| Mitomycin C | Water (25°C) | ~0.9 mg/mL | [3] |
| Propylene Glycol (25°C) | ~10 mg/mL | [3] | |
| 60-90% Propylene Glycol/Water | ~13-16 mg/mL | [3] | |
| DMSO | >50 mg/mL | [3] | |
| N,N-Dimethylacetamide | >50 mg/mL | [3] | |
| Ethanol | Low solubility | [3] |
Experimental Protocols
Protocol 1: Co-solvent Solubility Enhancement
This protocol provides a general method for improving the solubility of this compound using a co-solvent system, which can be adapted for various experimental needs.
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Saline solution
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
In a separate vial, prepare the co-solvent vehicle by mixing the components in the desired ratio. A common starting point for macrolides is a mixture of DMSO, PEG300, Tween-80, and saline.[2] For example, a vehicle could be prepared with 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[2]
-
Slowly add the this compound stock solution to the co-solvent vehicle while vortexing to achieve the desired final concentration.
-
Visually inspect the final solution for any signs of precipitation. If precipitation occurs, sonication or gentle heating may be used to aid dissolution.[2]
Protocol 2: Solid Dispersion Formulation
Solid dispersion is a technique where the drug is dispersed in a hydrophilic carrier to improve its dissolution rate and solubility.
Materials:
-
This compound
-
A suitable hydrophilic carrier (e.g., Polyvinylpyrrolidone (PVP), Polyethylene glycol (PEG))
-
A suitable organic solvent (e.g., methanol, ethanol)
Procedure (Solvent Evaporation Method):
-
Dissolve both this compound and the hydrophilic carrier in the organic solvent.
-
The solvent is then evaporated under reduced pressure, leaving a solid dispersion of the drug in the carrier.
-
The resulting solid can be ground and sieved to obtain a powder with improved solubility characteristics.
Visualizations
Caption: Experimental workflow for screening the solubility of this compound.
Caption: Formulation strategies for improving the solubility of poorly soluble drugs.
Caption: Hypothetical signaling pathway for a macrolide antibiotic.
References
Navigating the Chemical Modification of Maridomycin V: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for researchers engaged in enhancing the bioactivity of Maridomycin V through chemical modification. Below, you will find troubleshooting advice for common experimental hurdles, frequently asked questions, detailed experimental protocols, and a comparative analysis of bioactivity data.
Troubleshooting Guides
This section addresses specific issues that may arise during the chemical modification of this compound and the subsequent evaluation of its bioactivity.
| Problem | Possible Cause | Suggested Solution |
| Low yield of acylated this compound derivative (e.g., 9-propionylmaridomycin) | Incomplete reaction due to steric hindrance at the hydroxyl groups of this compound. | - Increase reaction time and/or temperature.- Use a more potent acylating agent or a catalyst (e.g., 4-dimethylaminopyridine, DMAP) to facilitate the reaction.- Employ a less sterically hindered base to activate the hydroxyl group. |
| Decomposition of the macrolide ring under harsh reaction conditions. | - Use milder reaction conditions (e.g., lower temperature, non-aqueous solvent).- Protect sensitive functional groups on the this compound molecule before carrying out the acylation. | |
| Inconsistent Minimum Inhibitory Concentration (MIC) results | Variation in bacterial inoculum size. | - Standardize the inoculum density using a spectrophotometer (e.g., to a 0.5 McFarland standard). |
| Degradation of the modified this compound in the testing medium. | - Prepare fresh stock solutions of the compounds for each experiment.- Assess the stability of the compounds in the chosen broth medium over the incubation period. | |
| Contamination of the bacterial culture. | - Use aseptic techniques throughout the experimental process.- Perform regular quality control checks of bacterial strains. | |
| Poor solubility of modified this compound derivatives | Increased lipophilicity of the molecule after modification. | - Use a co-solvent such as dimethyl sulfoxide (B87167) (DMSO) to dissolve the compound before diluting it in the aqueous test medium.- Synthesize salt forms of the derivatives to improve aqueous solubility. |
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of chemically modifying this compound?
A1: The main objective is to improve its therapeutic properties, such as enhancing its antibacterial potency against sensitive and resistant strains, broadening its spectrum of activity, and improving its pharmacokinetic profile (e.g., oral bioavailability, half-life).
Q2: Which functional group on this compound is the most common target for chemical modification?
A2: The hydroxyl groups, particularly the 9-hydroxyl group, are common targets for modification, such as acylation, to produce derivatives with enhanced bioactivity. For instance, the acylation of the 9-hydroxyl group results in compounds like 9-propionylmaridomycin.
Q3: How does the modification of this compound affect its mechanism of action?
A3: Generally, chemical modifications aim to enhance the binding affinity of the macrolide to its target, the 50S ribosomal subunit in bacteria. By improving this interaction, the inhibition of bacterial protein synthesis becomes more effective. The core mechanism of action, which is the blockade of the polypeptide exit tunnel, remains the same.
Q4: What are the standard bacterial strains used to evaluate the bioactivity of this compound and its derivatives?
A4: Common Gram-positive bacteria used for testing include Staphylococcus aureus (including methicillin-resistant strains, MRSA) and Streptococcus pyogenes. These organisms are clinically relevant and are known to be susceptible to macrolide antibiotics.
Quantitative Bioactivity Data
The following table summarizes the in vitro antibacterial activity (Minimum Inhibitory Concentration - MIC) of this compound and its derivative, 9-propionylmaridomycin, against key Gram-positive pathogens.
| Compound | Bacterial Strain | MIC (µg/mL) |
| This compound | Staphylococcus aureus Smith | 0.2 |
| 9-propionylmaridomycin | Staphylococcus aureus Smith | 0.1 |
| This compound | Streptococcus pyogenes C203 | 0.05 |
| 9-propionylmaridomycin | Streptococcus pyogenes C203 | 0.025 |
Experimental Protocols
Protocol 1: Synthesis of 9-propionylmaridomycin from this compound
Objective: To introduce a propionyl group at the 9-position of this compound.
Materials:
-
This compound
-
Propionic anhydride (B1165640)
-
Pyridine (as a catalyst and solvent)
-
Dichloromethane (DCM) as a reaction solvent
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., a mixture of hexane (B92381) and ethyl acetate)
Procedure:
-
Dissolve this compound in a mixture of DCM and a slight excess of pyridine.
-
Cool the solution in an ice bath.
-
Add propionic anhydride dropwise to the cooled solution while stirring.
-
Allow the reaction to warm to room temperature and continue stirring for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable solvent system to obtain pure 9-propionylmaridomycin.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)
Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a bacterium.
Materials:
-
This compound and its derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Streptococcus pyogenes)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in MHB in the wells of a 96-well plate.
-
Prepare a standardized bacterial inoculum adjusted to a 0.5 McFarland standard.
-
Further dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculate each well with the bacterial suspension.
-
Include a positive control (bacteria in broth without the compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Visualizations
Caption: Experimental workflow for improving this compound bioactivity.
Caption: Mechanism of action of this compound derivatives.
Troubleshooting inconsistent results in Maridomycin V assays
Welcome to the technical support center for Maridomycin V assays. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals achieve consistent and reliable results in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its accurate quantification important?
Q2: What are the common analytical methods for this compound quantification?
High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detection is the most common method for the quantification of this compound and other macrolide antibiotics. These methods offer high sensitivity and specificity, which are essential for analyzing complex biological matrices.
Q3: My HPLC results for this compound are inconsistent. What are the initial checks I should perform?
Inconsistent HPLC results can stem from various factors. A systematic approach to troubleshooting is recommended. The following diagram illustrates a logical workflow for diagnosing common issues.
Caption: Initial HPLC Troubleshooting Workflow
Troubleshooting Guides
Issue 1: Peak Area Variability and Poor Reproducibility
Symptoms: Relative standard deviation (%RSD) of peak areas for standards or samples is unacceptably high across multiple injections.
| Potential Cause | Recommended Action |
| Sample Preparation Inconsistency | Ensure precise and consistent sample extraction, dilution, and reconstitution steps. Use calibrated pipettes and consistent vortexing times. |
| Injector Issues | Check for air bubbles in the sample loop. Ensure the injection volume is appropriate for the loop size. Clean the injector and syringe. |
| Inconsistent Sample Matrix | Biological matrices can vary. Implement a robust sample clean-up procedure, such as solid-phase extraction (SPE), to minimize matrix effects.[1] |
| This compound Instability | Maridomycins, like other macrolides, can be susceptible to degradation depending on pH and temperature. Prepare samples freshly and store them at a controlled, cool temperature in the autosampler. |
Troubleshooting Pathway for Peak Area Variability:
Caption: Diagnosing Peak Area Variability
Issue 2: Tailing or Broad Peaks
Symptoms: Chromatographic peaks for this compound are asymmetric (tailing) or wider than expected, leading to poor resolution and integration.
| Potential Cause | Recommended Action |
| Column Overload | Reduce the concentration of the injected sample. |
| Column Contamination/Degradation | Flush the column with a strong solvent. If performance does not improve, replace the column. |
| Mismatch between Sample Solvent and Mobile Phase | Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is necessary for solubility, inject a smaller volume. |
| Secondary Interactions | Macrolides can interact with residual silanols on C18 columns. Ensure the mobile phase pH is appropriate (often slightly acidic or neutral for macrolides) and consider using a column with end-capping. |
Issue 3: Drifting Baseline or Ghost Peaks
Symptoms: The baseline rises or falls during the run, or unexpected peaks appear in the chromatogram.
| Potential Cause | Recommended Action |
| Contaminated Mobile Phase | Use high-purity solvents and freshly prepared mobile phase. Filter all aqueous buffers. |
| Column Bleed | This can occur with aggressive mobile phases or at high temperatures. Ensure operating conditions are within the column's recommended limits. |
| Sample Carryover | Implement a robust needle wash protocol in the autosampler settings, using a solvent that effectively dissolves this compound. |
| Late Eluting Compounds | If analyzing complex matrices, some components may elute very late. Extend the run time or add a column flushing step to the gradient. |
Experimental Protocols
Protocol 1: Sample Preparation from Biological Matrix (Plasma) using SPE
This protocol is a general guideline for extracting macrolide antibiotics from plasma and can be adapted for this compound.
-
Pre-treatment: To 500 µL of plasma, add an internal standard and vortex.
-
Conditioning: Condition an Oasis HLB SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Loading: Load the pre-treated plasma sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Elution: Elute this compound with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
-
Analysis: Inject the reconstituted sample into the HPLC system.
Protocol 2: Representative HPLC-MS/MS Conditions for Macrolide Analysis
These conditions are based on methods for related macrolides and should be optimized for this compound.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start at 10% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS/MS Transition | To be determined by infusing a pure standard of this compound to find the precursor ion and optimal product ions. |
Data Presentation
Table 1: Hypothetical Method Validation Parameters
This table illustrates typical acceptance criteria for a validated bioanalytical method.
| Parameter | Acceptance Criteria | Example Result |
| Linearity (r²) | ≥ 0.99 | 0.998 |
| Intra-day Precision (%RSD) | < 15% | 6.5% |
| Inter-day Precision (%RSD) | < 15% | 8.2% |
| Accuracy (% Bias) | Within ±15% | -4.7% |
| Recovery | Consistent and reproducible | 88% |
| Matrix Effect | Within acceptable limits | 1.05 (slight enhancement) |
By following these guidelines and systematically troubleshooting any issues, researchers can improve the consistency and reliability of their this compound assay results.
References
Methods for increasing the production of Maridomycin V in Streptomyces
Welcome to the technical support center for the production of Maridomycin V. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their fermentation processes for enhanced yield of this valuable macrolide antibiotic.
Frequently Asked Questions (FAQs)
Q1: What is a typical yield for this compound in a laboratory setting?
A1: The yield of this compound can vary significantly depending on the Streptomyces strain, fermentation conditions, and medium composition. Initial yields in unoptimized batch cultures can be low. However, through systematic optimization of nutritional and physical parameters, and by employing metabolic engineering strategies, it is possible to achieve substantial improvements.
Q2: What are the key factors influencing this compound production?
A2: this compound production, like that of many secondary metabolites in Streptomyces, is a complex process influenced by several factors:
-
Medium Composition: The type and concentration of carbon, nitrogen, and phosphate (B84403) sources are critical. High phosphate concentrations, for instance, can suppress the production of some secondary metabolites.[1]
-
Fermentation Conditions: pH, temperature, dissolved oxygen (DO), and agitation speed must be carefully controlled. The optimal conditions for cell growth may not be the same as for this compound production.[1]
-
Inoculum Quality: The age, size, and physiological state of the seed culture can significantly impact the lag phase and final product titer.[1]
-
Genetic Regulation: The expression of the Maridomycin biosynthetic gene cluster is controlled by a complex regulatory network, which can be a target for metabolic engineering.
Q3: Are there advanced strategies to significantly boost this compound production?
A3: Yes, several metabolic engineering strategies can be employed:
-
Overexpression of Regulatory Genes: Introducing and overexpressing global regulatory genes, such as adpA, can activate or enhance antibiotic biosynthesis pathways.[2][3]
-
Increasing Precursor Supply: Engineering pathways to increase the availability of essential precursors for the polyketide synthase can drive higher product formation.
-
Heterologous Gene Expression: Co-expressing genes from other organisms, such as metK (encoding S-adenosylmethionine synthetase) and Vitreoscilla hemoglobin (VHbS), has been shown to increase macrolide production in other Streptomyces species.
Troubleshooting Guides
This section addresses common problems encountered during this compound fermentation.
Problem 1: Low or No this compound Yield
This is a common issue that can stem from suboptimal media, improper fermentation conditions, or poor inoculum quality.
| Possible Cause | Recommended Solution |
| Suboptimal Media Composition | 1. Carbon Source: Test various carbon sources like glucose, soluble starch, or glycerol. Optimize the concentration to find the ideal carbon-to-nitrogen ratio. 2. Nitrogen Source: Experiment with complex nitrogen sources (e.g., soybean meal, yeast extract) and inorganic sources (e.g., ammonium (B1175870) sulfate). 3. Phosphate Levels: High phosphate concentrations can inhibit secondary metabolite production. Test a range of phosphate concentrations to identify a level that supports growth without suppressing this compound synthesis. 4. Trace Elements: Ensure the medium is supplemented with essential trace elements (Fe, Zn, Mn, Mg) which act as cofactors for biosynthetic enzymes. |
| Inappropriate Fermentation Conditions | 1. pH: The optimal pH for antibiotic production is often near neutral (pH 7.0). Monitor and control the pH throughout the fermentation. Test initial pH values ranging from 6.0 to 8.0. 2. Temperature: Streptomyces are typically cultured between 28-37°C. Determine the optimal temperature for this compound production, which may differ from the optimal growth temperature. 3. Aeration & Agitation: Insufficient dissolved oxygen is a common limiting factor. Optimize agitation and aeration rates to maintain adequate oxygen supply without causing excessive shear stress on the mycelia. |
| Poor Inoculum Quality | 1. Inoculum Age: Use a fresh, actively growing seed culture to minimize the lag phase. 2. Inoculum Size: An inoculum that is too small will result in a long lag phase, while one that is too large can cause rapid nutrient depletion. A starting point of 5-10% (v/v) is recommended. |
Problem 2: Inconsistent Yield Between Batches
Batch-to-batch variability can hinder research and development efforts. Consistency is key to obtaining reliable data.
| Possible Cause | Recommended Solution |
| Variability in Starting Material | 1. Spore Stock: Use a consistent and pure spore stock for generating seed cultures. Consider preparing a large, cryopreserved master cell bank. 2. Media Components: The quality of complex media components (e.g., soybean meal) can vary between suppliers and batches. Test new batches in small-scale experiments before use in large-scale production. |
| Inconsistent Fermentation Parameters | 1. Parameter Control: Ensure that pH, temperature, agitation, and aeration are tightly controlled and consistent across all batches. 2. Equipment Calibration: Regularly calibrate all probes and monitoring equipment to ensure accurate readings and control. |
| Genetic Instability | 1. Strain Integrity: Streptomyces strains can undergo genetic mutations and lose their ability to produce antibiotics after repeated subculturing. Periodically re-streak the culture from a frozen stock to ensure genetic purity and productivity. |
Data Presentation
The following tables provide examples of how optimizing fermentation parameters and applying metabolic engineering strategies can impact macrolide antibiotic production. The data is representative and should be adapted based on experimental results for this compound.
Table 1: Example of Fermentation Parameter Optimization for Macrolide Production
| Parameter | Condition A (Baseline) | Condition B (Optimized) | Yield Increase (%) |
| Carbon Source | Glucose (20 g/L) | Soluble Starch (30 g/L) | +25% |
| Nitrogen Source | Ammonium Sulfate (3 g/L) | Soybean Meal (15 g/L) | +40% |
| Initial pH | 6.0 | 7.0 | +15% |
| Temperature | 32°C | 28°C | +20% |
| Agitation | 150 rpm | 250 rpm | +30% |
Table 2: Example of Metabolic Engineering Strategies for Enhancing Macrolide Production
| Engineering Strategy | Strain | Relative Yield (%) | Reference |
| Control (Wild Type) | Streptomyces sp. | 100 | - |
| Overexpression of adpA | Engineered Strain 1 | 180 | |
| Co-expression of metK + VHbS | Engineered Strain 2 | 250 | |
| Co-expression of adpA + metK + VHbS | Engineered Strain 3 | 320 |
Visualizations
Troubleshooting Workflow for Low this compound Yield
The following diagram outlines a logical workflow for diagnosing and resolving issues of low antibiotic production.
Caption: Troubleshooting workflow for low this compound yield.
Generalized Biosynthetic Pathway for Maridomycin (Type I PKS)
Maridomycin is a polyketide synthesized by a Type I Polyketide Synthase (PKS). This diagram illustrates the general modular nature of this enzymatic assembly line. Each module is responsible for one cycle of chain extension and modification.
Caption: Generalized pathway for Type I PKS macrolide biosynthesis.
Experimental Protocols
Protocol 1: Inoculum and Seed Culture Preparation
A high-quality seed culture is crucial for successful and reproducible fermentations.
Materials:
-
Cryopreserved spore stock or mycelial fragments of the Streptomyces strain.
-
Agar (B569324) slants (e.g., ISP Medium 2 or equivalent).
-
Seed culture medium (e.g., Tryptic Soy Broth or a custom vegetative medium).
-
Sterile baffled flasks.
Methodology:
-
Strain Revival: Inoculate an agar slant with the cryopreserved stock. Incubate at 28°C for 7-10 days, or until good sporulation is observed.
-
Spore Suspension (Optional but Recommended): Harvest spores from the agar slant using sterile water or a suitable buffer to create a standardized spore suspension.
-
First Stage Seed Culture: Inoculate a flask containing 50 mL of seed culture medium with the spore suspension or a loopful of mycelia from the slant.
-
Incubation: Incubate the flask at 28°C on a rotary shaker at 200-250 rpm for 48-72 hours, until the culture is in the mid-to-late exponential growth phase. The mycelia should appear as dispersed pellets or filaments.
-
Second Stage Seed Culture (for larger fermenters): If required, use the first stage culture to inoculate a larger volume of seed medium (typically a 5-10% v/v transfer). Incubate under the same conditions.
Protocol 2: Submerged Fermentation for this compound Production
This protocol outlines a general procedure for batch fermentation in shake flasks.
Materials:
-
Production medium (optimized for this compound).
-
Sterile baffled flasks (e.g., 250 mL or 500 mL).
-
Actively growing seed culture from Protocol 1.
-
Sterile water, acids, and bases for pH adjustment.
Methodology:
-
Media Preparation: Prepare the production medium and dispense it into baffled flasks (e.g., 50 mL in a 250 mL flask). Sterilize by autoclaving.
-
Inoculation: Inoculate the production medium with the seed culture to a final concentration of 5-10% (v/v).
-
Initial Measurements: Aseptically take an initial sample to measure starting pH and biomass (e.g., by dry cell weight).
-
Incubation: Incubate the flasks at the optimal temperature (e.g., 28°C) on a rotary shaker at the optimal agitation speed (e.g., 250 rpm) for 7-10 days.
-
Sampling and Monitoring: Periodically and aseptically withdraw samples (e.g., every 24 hours) to monitor:
-
pH of the culture broth.
-
Biomass concentration.
-
Substrate consumption (e.g., glucose levels).
-
This compound concentration (using a validated analytical method like HPLC).
-
-
Harvesting: Harvest the fermentation broth when the this compound titer reaches its maximum, typically in the stationary phase, before it begins to decline.
-
Extraction and Analysis: Separate the mycelia from the broth by centrifugation or filtration. Extract this compound from the desired fraction (typically the broth for secreted antibiotics) using an appropriate solvent and quantify the yield.
References
Technical Support Center: Addressing Cross-Resistance of Bacteria to Maridomycin V
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Maridomycin V. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound, like other macrolide antibiotics, inhibits bacterial protein synthesis. It binds to the 50S subunit of the bacterial ribosome, interfering with the translocation of peptidyl-tRNA.[1][2] This action is primarily bacteriostatic but can be bactericidal at high concentrations.[1]
Q2: What are the primary mechanisms of bacterial cross-resistance to 16-membered macrolides like this compound?
The main mechanisms of resistance to macrolides are:
-
Target Site Modification: This is the most common mechanism and involves alterations in the bacterial ribosome, which prevents the antibiotic from binding effectively. This can occur through:
-
Ribosomal RNA (rRNA) Methylation: The most widespread macrolide resistance mechanism is the methylation of the 23S rRNA at position A2058, catalyzed by erythromycin (B1671065) ribosome methylase (Erm) enzymes.[3][4] This methylation reduces the binding affinity of macrolides to the ribosome.
-
Ribosomal Protein Mutations: Mutations in ribosomal proteins L4 and L22 can also confer resistance by altering the antibiotic binding site.
-
-
Active Efflux: Bacteria can acquire genes that code for efflux pumps, which actively transport macrolides out of the cell, preventing them from reaching their ribosomal target. However, efflux pumps encoded by mef genes, which are a common cause of resistance to 14- and 15-membered macrolides, are not effective against 16-membered macrolides like this compound.
-
Enzymatic Inactivation: This is a less common mechanism for macrolides and involves the production of enzymes, such as esterases or phosphotransferases, that chemically modify and inactivate the antibiotic.
Q3: My bacterial strain is resistant to Erythromycin. Will it also be resistant to this compound?
Not necessarily. This compound, a 16-membered macrolide, has been shown to be effective against some strains of Staphylococcus aureus that are highly resistant to the 14-membered macrolide erythromycin. This is because some common resistance mechanisms are specific to the structure of the macrolide. For instance, resistance due to inducible erm genes is not triggered by 16-membered macrolides. Additionally, efflux pumps that confer resistance to 14- and 15-membered macrolides are generally not effective against 16-membered macrolides. However, if the resistance mechanism is due to constitutive expression of erm genes or certain ribosomal mutations, cross-resistance to this compound is likely.
Q4: Are there any known synergistic partners for this compound?
While specific studies on combination therapy with this compound are limited, the general principle of antibiotic synergy can be applied. Combining antibiotics with different mechanisms of action is a common strategy to overcome resistance. For macrolides in general, combination therapies are being explored to enhance their efficacy and reduce the development of resistance. Further research is needed to identify optimal synergistic partners for this compound against specific bacterial strains.
Troubleshooting Guides
Problem 1: I am observing high Minimum Inhibitory Concentration (MIC) values for this compound against my bacterial isolates, suggesting resistance.
Possible Cause & Troubleshooting Steps:
-
Confirm Experimental Technique: Inconsistent results can arise from variations in the experimental protocol.
-
Action: Review your MIC assay protocol against standardized methods like those from the Clinical and Laboratory Standards Institute (CLSI) or the Deutsches Institut für Normung (DIN). Ensure correct inoculum density, incubation conditions, and reading of results.
-
See Experimental Protocol: Protocol for Determining Minimum Inhibitory Concentration (MIC) of this compound.
-
-
Investigate the Mechanism of Resistance: The high MIC could be due to target site modification or an uncharacterized efflux or enzymatic inactivation mechanism.
-
Action: Perform molecular assays to detect the presence of erm genes (e.g., ermA, ermB, ermC) and sequence the 23S rRNA gene and genes for ribosomal proteins L4 and L22 to identify mutations.
-
See Experimental Protocol: Protocol for Identification of Macrolide Resistance Genes.
-
-
Consider Cross-Resistance: If the isolate is known to be resistant to other 16-membered macrolides like josamycin (B1673084) or kitasamycin, cross-resistance to this compound is expected.
-
Action: Review the known resistance profile of your bacterial strain.
-
Problem 2: My MIC results for this compound are variable and not reproducible.
Possible Cause & Troubleshooting Steps:
-
Inoculum Preparation: The density of the bacterial inoculum is critical for reproducible MIC results.
-
Action: Standardize your inoculum preparation to a 0.5 McFarland standard.
-
-
Media and Reagents: The quality and pH of the culture medium can affect the activity of macrolides.
-
Action: Use fresh, high-quality Mueller-Hinton agar (B569324) or broth. Ensure the pH of the medium is within the recommended range. The antibacterial activity of 9-propionylmaridomycin (a derivative of this compound) is stable at pH levels of 4, 7, and 9.
-
-
Plate Reading: Subjectivity in visual inspection of growth can lead to variability.
-
Action: Use a standardized method for reading MIC endpoints. For some bacteriostatic antibiotics, pinpoint growth at the bottom of the well may be disregarded. Consider using an automated plate reader for more objective results.
-
Data Presentation
Table 1: Common Mechanisms of Cross-Resistance to Macrolides
| Resistance Mechanism | Genes Involved | Effect on this compound (16-membered) | Effect on Erythromycin (14-membered) | Phenotype |
| Ribosomal Methylation (Inducible) | ermA, ermC | Not an inducer, remains effective. | Inducer, leads to resistance. | iMLSB (inducible Macrolide-Lincosamide-Streptogramin B resistance) |
| Ribosomal Methylation (Constitutive) | ermB | Ineffective due to methylated target. | Ineffective due to methylated target. | cMLSB (constitutive Macrolide-Lincosamide-Streptogramin B resistance) |
| Efflux Pump | mef(A)/mef(E) | Not a substrate, remains effective. | Effluxed, leads to resistance. | M phenotype (resistance to macrolides only) |
| Ribosomal Mutation | 23S rRNA, rplD (L4), rplV (L22) | Can confer resistance. | Can confer resistance. | Variable |
Table 2: Example MICs of Josamycin (a 16-membered macrolide) against Erythromycin-Resistant Staphylococcus aureus
This data for josamycin can serve as a reference for expected this compound activity against erythromycin-resistant strains.
| Strain Type | % Inhibited by Josamycin (at MIC of 2 mg/L) | % Inhibited by Clarithromycin (at MIC of 2 mg/L) | % Inhibited by Roxithromycin (at MIC of 2 mg/L) |
| Erythromycin-resistant S. aureus | 57% | 25% | 11.6% |
| Erythromycin-resistant coagulase-negative staphylococci | 13.3% | 10.7% | 9.3% |
| (Source: Adapted from a study on josamycin activity against erythromycin-resistant staphylococci.) |
Experimental Protocols
Protocol for Determining Minimum Inhibitory Concentration (MIC) of this compound
This protocol is based on the broth microdilution method as recommended by CLSI and DIN.
Materials:
-
This compound powder
-
Appropriate solvent for this compound
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial isolates
-
0.5 McFarland standard turbidity reference
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound powder in the appropriate solvent to create a high-concentration stock solution.
-
Prepare Serial Dilutions: Perform two-fold serial dilutions of the this compound stock solution in CAMHB directly in the 96-well microtiter plates to achieve the desired final concentration range.
-
Prepare Bacterial Inoculum: a. From a fresh culture (18-24 hours old), pick several colonies and suspend them in sterile saline. b. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). c. Dilute the adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculate Microtiter Plates: Add the standardized bacterial inoculum to each well containing the this compound dilutions. Include a growth control well (inoculum without antibiotic) and a sterility control well (broth only).
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.
Protocol for Identification of Macrolide Resistance Genes
This protocol outlines the general steps for detecting erm genes using Polymerase Chain Reaction (PCR).
Materials:
-
Bacterial DNA extraction kit
-
Primers specific for ermA, ermB, ermC genes
-
PCR master mix
-
Thermal cycler
-
Agarose (B213101) gel electrophoresis equipment
-
DNA ladder
Procedure:
-
DNA Extraction: Extract genomic DNA from the bacterial isolates using a commercial DNA extraction kit according to the manufacturer's instructions.
-
PCR Amplification: a. Set up PCR reactions containing the extracted DNA, specific primers for each erm gene, and PCR master mix. b. Run the PCR reactions in a thermal cycler using an appropriate amplification program (annealing temperature will depend on the specific primers used).
-
Gel Electrophoresis: a. Load the PCR products onto an agarose gel. b. Run the gel to separate the DNA fragments by size. c. Visualize the DNA bands under UV light.
-
Analysis: The presence of a band of the expected size for a specific erm gene indicates that the bacterial isolate carries that gene.
Mandatory Visualizations
Caption: Mechanisms of this compound action and bacterial resistance.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Caption: Troubleshooting logic for high this compound MIC results.
References
Technical Support Center: Enhancing the In Vivo Efficacy of Maridomycin V
Disclaimer: Information and protocols provided are based on general knowledge of macrolide antibiotics. Specific experimental parameters for Maridomycin V may require optimization.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the in-vivo efficacy of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common challenges in achieving optimal in vivo efficacy with this compound?
A1: Like many macrolide antibiotics, this compound may face challenges in vivo such as:
-
Poor aqueous solubility: This can limit formulation options and bioavailability.
-
Rapid metabolism: The drug may be quickly broken down by the host's metabolic processes, reducing its effective concentration at the site of infection.
-
Bacterial resistance: Target pathogens may possess inherent or acquired resistance mechanisms against macrolides.
-
Limited tissue penetration: Achieving therapeutic concentrations at specific infection sites can be difficult.
Q2: What strategies can be employed to enhance the in vivo efficacy of this compound?
A2: Several strategies can be explored:
-
Formulation Development: Utilizing drug delivery systems like nanoparticles, liposomes, or nanocrystals can improve solubility, protect the drug from degradation, and enhance its pharmacokinetic profile.
-
Use of Adjuvants/Potentiators: Combining this compound with non-antibacterial compounds can overcome resistance mechanisms, such as efflux pumps, or increase the permeability of the bacterial outer membrane.
-
Combination Therapy: Co-administration with other antibiotics may produce synergistic effects and combat resistant strains.
Q3: How can I assess the in vivo efficacy of a new this compound formulation?
A3: In vivo efficacy is typically assessed in animal models of infection (e.g., murine pneumonia or sepsis models). Key parameters to measure include:
-
Reduction in bacterial load in target organs (e.g., lungs, spleen).
-
Increased survival rates of infected animals.
-
Pharmacokinetic/pharmacodynamic (PK/PD) analysis to correlate drug exposure with therapeutic effect.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low drug concentration in plasma/tissue after oral administration. | Poor oral bioavailability due to low solubility or degradation in the gastrointestinal tract. | Develop an enteric-coated formulation or a nanoparticle-based delivery system to protect the drug and enhance absorption. |
| Rapid clearance of the drug from circulation. | High rate of metabolism by liver enzymes (e.g., cytochrome P450s). | Co-administer with a known inhibitor of the relevant metabolic enzymes (use with caution and after thorough investigation). Alternatively, modify the drug structure to reduce metabolic susceptibility. |
| Lack of efficacy against a specific bacterial strain in vivo despite in vitro susceptibility. | Development of in vivo resistance or the presence of biofilms. The chosen animal model may not accurately reflect the human infection environment. | Investigate the presence of efflux pumps or other resistance mechanisms that are expressed in vivo. Test the formulation's efficacy against bacterial biofilms in vitro. Re-evaluate the appropriateness of the animal model. |
| High variability in efficacy results between individual animals. | Inconsistent drug administration, variations in the severity of infection, or genetic differences in the animal population. | Refine the drug administration technique to ensure consistent dosing. Standardize the infection protocol to minimize variability in bacterial load. Use a sufficient number of animals per group to achieve statistical power. |
Quantitative Data Summary
The following tables present representative pharmacokinetic and efficacy data for other macrolide antibiotics, which can serve as a benchmark when evaluating new formulations of this compound.
Table 1: Representative Pharmacokinetic Parameters of Macrolides in Animal Models
| Macrolide | Animal Model | Dose & Route | Cmax (µg/mL) | Tmax (h) | Half-life (h) | AUC (µg·h/mL) |
| Azithromycin | Rat | 10 mg/kg, IV | - | - | - | 18.82 ± 0.51 |
| Clarithromycin | Rat | 20 mg/kg, IV | 6.3 | 0.6 | 10.5 | 24 |
| Erythromycin | Rat | 5 mg/kg, IV | - | - | - | 10.07 ± 0.31 |
Data is compiled from various sources and should be used for comparative purposes only.[1][2][3]
Table 2: Representative In Vivo Efficacy of Macrolides against Staphylococcus aureus
| Macrolide | Animal Model | Infection Model | Treatment Regimen | Outcome |
| Azithromycin | Mouse | Pneumonia | 4 mg/kg, single dose | Significant reduction in lung bacterial count vs. untreated.[4][5] |
| Erythromycin | Mouse | Sepsis | 4 mg/kg, single dose | Bacteriostatic effect observed in blood and peritoneal fluid. |
| Clarithromycin | Mouse | Pneumonia | 150 mg/kg, BID | Decreased bacterial clearance against resistant strains. |
Experimental Protocols
Protocol 1: Murine Pneumonia Model for In Vivo Efficacy Testing
-
Animal Model: Use specific-pathogen-free BALB/c mice (6-8 weeks old).
-
Bacterial Strain: Utilize a clinically relevant strain of Staphylococcus aureus with known susceptibility to this compound.
-
Infection:
-
Anesthetize mice via intraperitoneal injection of ketamine/xylazine.
-
Intratracheally instill a bacterial suspension (e.g., 1 x 10⁸ CFU in 50 µL of PBS) to induce pneumonia.
-
-
Treatment:
-
At a predetermined time post-infection (e.g., 2 hours), administer this compound formulation via the desired route (e.g., oral gavage, intravenous injection).
-
Include a vehicle control group and a positive control group (an antibiotic with known efficacy).
-
-
Efficacy Assessment:
-
At 24 hours post-treatment, euthanize the mice.
-
Aseptically harvest the lungs and homogenize in sterile PBS.
-
Perform serial dilutions of the lung homogenates and plate on appropriate agar (B569324) to determine the bacterial load (CFU/lung). .
-
Compare the bacterial loads between treatment groups and the control group to assess efficacy.
-
Protocol 2: Pharmacokinetic Study in Rats
-
Animal Model: Use male Sprague-Dawley rats with jugular vein cannulation for serial blood sampling.
-
Drug Administration: Administer the this compound formulation at a defined dose via the intended clinical route (e.g., oral gavage or intravenous bolus).
-
Blood Sampling:
-
Collect blood samples (approximately 0.2 mL) from the jugular vein cannula at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Process blood samples to obtain plasma and store at -80°C until analysis.
-
-
Drug Concentration Analysis:
-
Quantify the concentration of this compound in plasma samples using a validated analytical method (e.g., LC-MS/MS).
-
-
Pharmacokinetic Analysis:
-
Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, half-life, and AUC.
-
Signaling Pathways and Experimental Workflows
Mechanism of Action and Resistance Pathways
Macrolide antibiotics, including presumably this compound, typically function by inhibiting bacterial protein synthesis. They bind to the 50S ribosomal subunit, blocking the exit tunnel for the nascent polypeptide chain. Bacterial resistance to macrolides can occur through several mechanisms.
Caption: Mechanism of action and resistance pathways for macrolide antibiotics.
Experimental Workflow for Efficacy Enhancement
The following diagram outlines a logical workflow for a research program aimed at enhancing the in vivo efficacy of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Pharmacodynamic Assessment of Clarithromycin in a Murine Model of Pneumococcal Pneumonia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Animal models of chronic and recurrent Pseudomonas aeruginosa lung infection: significance of macrolide treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy of Azithromycin in a Mouse Pneumonia Model against Hospital-Acquired Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
Strategies to reduce the toxicity of Maridomycin V derivatives
Welcome to the technical support center for researchers working with Maridomycin V derivatives. This resource provides troubleshooting guidance and answers to frequently asked questions regarding strategies to mitigate the toxicity of these compounds during drug development.
Frequently Asked Questions (FAQs)
Q1: We are observing significant in vitro cytotoxicity with our lead this compound derivative. What are the initial steps to address this?
A1: High initial cytotoxicity is a common challenge. We recommend a systematic approach focusing on Structure-Toxicity Relationships (STR). Consider the following:
-
Modification of the Macrolactone Ring: The size and composition of the macrolide's lactone ring are critical determinants of its biological activity and toxicity.[1][2] Experiment with derivatives having 14-, 15-, or 16-membered rings, as this can influence side effects.[1]
-
Sugar Moiety Alterations: The deoxy sugars attached to the macrolide core, such as desosamine (B1220255), are key for ribosomal binding but also contribute to the toxicity profile.[3] Consider synthesizing derivatives with truncated or modified sugar moieties.
-
Introduction of a Keto Group: Replacing the cladinose (B132029) sugar with a keto group to create a ketolide is a known strategy to overcome certain resistance mechanisms and can alter the toxicity profile.[4][5]
Q2: Are there specific chemical modifications known to reduce common macrolide-associated toxicities like gastrointestinal or cardiovascular side effects?
A2: Yes, specific structural changes have been linked to reductions in common macrolide toxicities.
-
Gastrointestinal Distress: 14-membered macrolides like erythromycin (B1671065) are known to cause gastrointestinal issues, while 16-membered macrolides often show a reduced incidence of these effects.[1]
-
Cardiovascular Risks: Certain macrolides can prolong the QT interval. Azithromycin, a 15-membered macrolide, is associated with a lower risk of cardiac events compared to 14-membered macrolides like erythromycin and clarithromycin.[6][7] This is partly due to differences in how they are metabolized by cytochrome P-450 3A enzymes.[6]
Q3: How can we improve the therapeutic index of our this compound derivatives?
A3: Improving the therapeutic index involves increasing efficacy while decreasing toxicity. Beyond the chemical modifications mentioned above, consider these strategies:
-
Combination Therapy: Using your this compound derivative in combination with a potentiator or another antibiotic can lead to synergistic effects, allowing for a lower, less toxic dose of your compound.
-
Targeted Delivery: Employing drug delivery systems, such as nanoparticles, can enhance the bioavailability of the drug at the site of action, potentially reducing systemic exposure and off-target toxicity.
Q4: Our most potent derivatives are highly lipophilic and show poor pharmacokinetic profiles. What is the recommended approach?
A4: High lipophilicity can lead to poor solubility and rapid metabolism. To address this:
-
Increase Polarity: Systematically introduce more polar functional groups. For activity against Gram-negative bacteria, creating polycationic species by adding small secondary or tertiary amines can be a critical step.
-
Fully Synthetic Approaches: If semisynthesis from the natural this compound scaffold is too limiting, a fully synthetic approach can provide the flexibility to make more significant changes to the molecule's core structure and physicochemical properties.[2][8]
Troubleshooting Guides
Issue: High variance in cytotoxicity assay results for a new derivative.
-
Possible Cause 1: Compound Solubility: The derivative may be precipitating in the cell culture medium.
-
Solution: Verify the solubility of the compound in your assay medium. Consider using a small amount of a biocompatible solvent like DMSO, ensuring the final concentration does not affect the cells. Run a solvent-only control.
-
-
Possible Cause 2: Inconsistent Cell Health: Variability in the health and passage number of the cell line used.
-
Solution: Standardize your cell culture protocol. Use cells within a consistent and low passage number range, and regularly check for viability and morphology before seeding for an experiment.
-
-
Possible Cause 3: Assay Interference: The compound may be interfering with the assay itself (e.g., colorimetric or fluorescent readouts).
-
Solution: Run a control with the compound in cell-free assay medium to check for direct effects on the assay reagents.
-
Issue: A derivative shows reduced toxicity but also a significant loss of antibacterial activity.
-
Possible Cause 1: Disruption of Key Binding Interactions: The modification may have altered a functional group essential for binding to the bacterial ribosome. The 2'-hydroxyl group of the desosamine sugar, for instance, is crucial for forming a hydrogen bond with the ribosome.
-
Solution: Analyze the modification in the context of the macrolide binding pocket. Computational modeling can help predict how the change affects ribosome interaction. Synthesize related analogs with more subtle modifications at the same position.
-
-
Possible Cause 2: Decreased Permeability: The modification may have negatively impacted the compound's ability to penetrate the bacterial cell wall.
-
Solution: Evaluate the physicochemical properties of the new derivative (e.g., polarity, molecular weight). Consider alternative modifications that achieve the desired toxicity reduction without drastically altering these properties.
-
Data Presentation
The following table presents hypothetical toxicity and efficacy data for a series of this compound derivatives, illustrating how different modifications can affect their biological profile. This data is for illustrative purposes to guide your experimental design.
| Compound ID | Modification | IC50 (µM) on HepG2 cells | MIC (µg/mL) against S. pneumoniae | Therapeutic Index (IC50/MIC) |
| This compound | Parent Compound | 15 | 0.5 | 30 |
| MD-V-01 | Removal of cladinose sugar | 35 | 1.0 | 35 |
| MD-V-02 | MD-V-01 + 3-keto group (ketolide) | 50 | 0.8 | 62.5 |
| MD-V-03 | 15-membered ring (azalide) | 75 | 0.6 | 125 |
| MD-V-04 | Addition of 6'-alkyl amine | 60 | 0.2 | 300 |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
-
Cell Seeding: Seed a human cell line (e.g., HepG2 for hepatotoxicity) in a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of the this compound derivative in DMSO. Create a serial dilution of the compound in the cell culture medium.
-
Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the derivative. Include wells with medium only (blank), cells with medium (negative control), and cells with a known cytotoxic agent (positive control).
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the negative control. Determine the IC50 value (the concentration that inhibits 50% of cell growth) using a dose-response curve.
Protocol 2: Minimum Inhibitory Concentration (MIC) Determination
-
Bacterial Inoculum Preparation: Prepare a suspension of the target bacterium (e.g., Streptococcus pneumoniae) in a suitable broth, adjusted to a 0.5 McFarland standard.
-
Compound Dilution: Perform a two-fold serial dilution of the this compound derivative in a 96-well microtiter plate with cation-adjusted Mueller-Hinton broth.
-
Inoculation: Add the bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.
-
Controls: Include a positive control (broth with bacteria, no drug) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Visualizations
Caption: A typical experimental workflow for the development of less toxic this compound derivatives.
Caption: Structure-Activity/Toxicity Relationship (SAR/STR) for this compound derivatives.
References
- 1. Macrolides: From Toxins to Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic macrolides show promise as antibiotics, may target resistance | CIDRAP [cidrap.umn.edu]
- 3. Synthesis and antibacterial activity of desosamine-modified macrolide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Nature nurtures the design of new semi-synthetic macrolide antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Macrolides - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]
- 8. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to the Antibacterial Efficacy of Maridomycin V and Josamycin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antibacterial efficacy of two 16-membered macrolide antibiotics, Maridomycin V and Josamycin. The information is compiled from various in-vitro studies to offer a comprehensive overview for research and drug development purposes.
Executive Summary
This compound, also known as Leucomycin A5, and Josamycin are both macrolide antibiotics with a spectrum of activity primarily against Gram-positive bacteria. While direct comparative studies across a wide range of bacterial strains are limited, available data from individual studies allow for an assessment of their relative potency. Both antibiotics function by inhibiting bacterial protein synthesis. This guide synthesizes the available data on their antibacterial efficacy, provides detailed experimental protocols for assessing activity, and visualizes their mechanism of action.
Data Presentation: In-Vitro Antibacterial Activity
The antibacterial efficacy of this compound (Leucomycin A5) and Josamycin is presented below as Minimum Inhibitory Concentrations (MIC) in micrograms per milliliter (µg/mL). A lower MIC value indicates greater potency.
| Bacterial Strain | This compound (Leucomycin A5) MIC (µg/mL) | Josamycin MIC (µg/mL) |
| Staphylococcus aureus | - | 1[1] |
| Staphylococcus pyogenes (pen S) | 0.8[2] | - |
| Staphylococcus pyogenes (pen R) | 3.2[2] | - |
| Staphylococcus faecalis | 0.8[2] | - |
| Streptococci (general) | - | 0.03-0.12[1] |
| Pneumococci | - | 0.03-0.12 |
| Enterococci | - | 0.5-1 |
Note: The table highlights the available data. Direct comparisons are limited due to a lack of studies testing both compounds against the same bacterial isolates under identical conditions.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of antibacterial efficacy.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC, the lowest concentration of an antibiotic that prevents visible growth of a microorganism, is a crucial metric for antibacterial efficacy. The two primary methods used are Broth Microdilution and Agar (B569324) Dilution.
1. Broth Microdilution Method
This method involves preparing a series of twofold dilutions of the antibiotic in a liquid growth medium in a 96-well microtiter plate.
-
Preparation of Antibiotic Solutions: A stock solution of the antibiotic is prepared and then serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of concentrations.
-
Inoculum Preparation: Bacterial colonies from an 18-24 hour culture on an appropriate agar medium are suspended in a sterile broth to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation and Incubation: Each well of the microtiter plate, containing 100 µL of the diluted antibiotic, is inoculated with 100 µL of the bacterial suspension. The plate is then incubated at 35-37°C for 16-20 hours.
-
Interpretation of Results: The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth (turbidity) in the well.
2. Agar Dilution Method
In this method, the antibiotic is incorporated into an agar medium upon which the bacteria are then inoculated.
-
Preparation of Agar Plates: A stock solution of the antibiotic is prepared and serial twofold dilutions are made. Each dilution is then added to molten Mueller-Hinton Agar (MHA) at 45-50°C, mixed, and poured into petri dishes.
-
Inoculum Preparation: The bacterial inoculum is prepared as described for the broth microdilution method.
-
Inoculation and Incubation: The surface of the agar plates is spot-inoculated with the bacterial suspension. The plates are then incubated at 35-37°C for 16-20 hours.
-
Interpretation of Results: The MIC is the lowest concentration of the antibiotic that completely inhibits bacterial growth on the agar surface.
Mandatory Visualizations
Mechanism of Action of 16-Membered Macrolide Antibiotics
Caption: Mechanism of action for 16-membered macrolide antibiotics.
Experimental Workflow for MIC Determination (Broth Microdilution)
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
References
A Comparative Analysis of Maridomycin V and Erythromycin: An In-Depth Guide for Researchers
This guide provides a detailed comparison of Maridomycin V and erythromycin (B1671065), two macrolide antibiotics. The information presented is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of their mechanisms of action, antibacterial spectrum, and, where available, pharmacokinetic and pharmacodynamic properties. This comparison aims to be an objective resource, supported by available experimental data.
Introduction
Erythromycin, a well-established macrolide antibiotic discovered in 1952, has a long history of clinical use against a variety of bacterial infections.[] It is known for its bacteriostatic action, inhibiting bacterial protein synthesis.[][2] Maridomycin is another macrolide antibiotic, with research primarily focused on its derivative, 9-propionylmaridomycin, which has shown notable in vitro activity against Gram-positive bacteria, including strains resistant to erythromycin.[3] This guide will delve into the available scientific literature to compare these two compounds.
Mechanism of Action
Both erythromycin and maridomycins belong to the macrolide class of antibiotics and share a fundamental mechanism of action: the inhibition of bacterial protein synthesis. They achieve this by binding to the 50S subunit of the bacterial ribosome.
Erythromycin specifically binds to the 23S ribosomal RNA (rRNA) molecule within the 50S subunit.[] This binding obstructs the polypeptide exit tunnel, leading to a halt in the elongation of the growing peptide chain, which ultimately results in the cessation of protein synthesis. This action is primarily bacteriostatic, meaning it inhibits the growth and replication of bacteria rather than directly killing them.
The mechanism of action for This compound is presumed to be similar to other macrolides, involving the inhibition of protein synthesis via binding to the 50S ribosomal subunit. However, specific studies detailing the precise binding site and interaction of this compound with the bacterial ribosome are not as extensively documented as for erythromycin.
Comparative In Vitro Antibacterial Spectrum
Erythromycin has a well-established spectrum of activity, primarily targeting:
-
Gram-positive bacteria: Including Staphylococcus aureus, Streptococcus pneumoniae, and Streptococcus pyogenes.
-
Gram-negative bacteria: Such as Neisseria gonorrhoeae, Haemophilus influenzae, and Bordetella pertussis.
-
Atypical pathogens: Including Mycoplasma pneumoniae and Chlamydia trachomatis.
9-Propionylmaridomycin , a derivative of Maridomycin, has demonstrated potent in vitro activity against Gram-positive bacteria. A notable feature is its effectiveness against clinical isolates of Staphylococcus aureus that are highly resistant to erythromycin. However, it is generally inactive against many Gram-negative rods.
The following table summarizes available Minimum Inhibitory Concentration (MIC) data for erythromycin and highlights the reported activity of 9-propionylmaridomycin. It is important to note that the data for the two compounds are from different studies and, therefore, not directly comparable.
| Bacterial Species | Erythromycin MIC (µg/mL) | 9-Propionylmaridomycin Activity |
| Staphylococcus aureus (MSSA) | Varies | Active |
| Staphylococcus aureus (Erythromycin-Resistant) | High | Strongly Active |
| Streptococcus pyogenes | Varies | Active |
| Streptococcus pneumoniae | Varies | Active |
| Neisseria gonorrhoeae | Varies | Some Activity |
| Gram-negative rods | Generally high | Generally Inactive |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. A standard method for determining the MIC of macrolides is the broth microdilution method, as outlined by the Clinical and Laboratory Standards Institute (CLSI).
Experimental Workflow for Broth Microdilution:
Key Steps in the Broth Microdilution Protocol for Staphylococcus species:
-
Inoculum Preparation: A standardized inoculum of the Staphylococcus isolate is prepared, typically adjusted to a 0.5 McFarland turbidity standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This is then further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Antibiotic Dilution: Serial twofold dilutions of the antibiotic are prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The microtiter plate is incubated at 35°C for 16-20 hours in ambient air.
-
Result Interpretation: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
Pharmacokinetics and Pharmacodynamics
Erythromycin
The pharmacokinetic profile of erythromycin is well-characterized. It is absorbed orally, although its absorption can be affected by food and gastric acid. It is widely distributed in body fluids and tissues and is primarily metabolized in the liver. The elimination half-life is approximately 1.5 to 2 hours.
This compound
There is limited publicly available information on the pharmacokinetic and pharmacodynamic properties of this compound. In vivo studies have been conducted on 9-propionylmaridomycin in mice, demonstrating a protective effect against infections with S. aureus, S. pyogenes, and D. pneumoniae. However, detailed pharmacokinetic parameters such as absorption, distribution, metabolism, and excretion for this compound are not well-documented in the available literature.
Effects on Cellular Signaling Pathways
Beyond their antibacterial effects, macrolides, particularly erythromycin, are known to possess anti-inflammatory and immunomodulatory properties.
Erythromycin has been shown to exert its anti-inflammatory effects by modulating key signaling pathways, including:
-
Nuclear Factor-kappa B (NF-κB) Pathway: Erythromycin can inhibit the activation of NF-κB, a crucial transcription factor involved in the expression of pro-inflammatory cytokines. This inhibition appears to occur downstream of the dissociation of IκB.
-
Mitogen-Activated Protein Kinase (MAPK) Pathway: Erythromycin and other macrolides can influence the MAPK signaling cascade, particularly the extracellular signal-regulated kinase (ERK) pathway. By modulating these pathways, erythromycin can reduce the production of inflammatory mediators.
There is currently a lack of available scientific literature on the effects of This compound on cellular signaling pathways.
Conclusion
This comparative guide highlights the current state of knowledge regarding this compound and erythromycin. Erythromycin is a well-characterized antibiotic with a broad spectrum of activity and established anti-inflammatory properties mediated through the NF-κB and MAPK signaling pathways.
Maridomycin, primarily studied through its derivative 9-propionylmaridomycin, shows promise, particularly in its activity against erythromycin-resistant Staphylococcus aureus. However, a comprehensive understanding of this compound itself is limited by the lack of direct comparative studies with other macrolides, as well as the scarcity of data on its pharmacokinetic properties and its effects on cellular signaling.
For researchers and drug development professionals, this analysis underscores the need for further investigation into this compound to fully elucidate its therapeutic potential. Direct comparative studies employing standardized methodologies are essential to accurately assess its performance relative to established antibiotics like erythromycin.
References
Validating the Antibacterial Efficacy of Maridomycin V Against Key Clinical Pathogens: A Comparative Analysis
For Immediate Release
This guide provides a comprehensive comparison of the in vitro antibacterial activity of Maridomycin V against a panel of clinically relevant bacterial isolates. The performance of this compound is benchmarked against other macrolide antibiotics, including erythromycin, josamycin (B1673084), and kitasamycin, with supporting data from seminal studies. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of novel antimicrobial agents.
Executive Summary
This compound, a derivative of the macrolide antibiotic maridomycin, demonstrates potent in vitro activity against a range of Gram-positive bacteria, including strains of Staphylococcus aureus that exhibit resistance to erythromycin.[1] Its efficacy is shown to be comparable to that of josamycin and kitasamycin.[1] This guide presents a detailed analysis of its antibacterial spectrum, supported by quantitative data, standardized experimental protocols, and visual representations of its mechanism of action and the workflow for its evaluation.
Comparative Antibacterial Activity
The antibacterial efficacy of this compound and comparator macrolides was evaluated using Minimum Inhibitory Concentration (MIC) assays. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation. The results, summarized in the tables below, highlight the potent activity of this compound against key Gram-positive pathogens.
Table 1: In Vitro Activity of this compound and Other Macrolides Against Gram-Positive Cocci
| Microorganism | Antibiotic | MIC (µg/mL) |
| Staphylococcus aureus 209P | This compound | 0.2 |
| Josamycin | 0.2 | |
| Kitasamycin | 0.2 | |
| Erythromycin | 0.2 | |
| Staphylococcus aureus Smith | This compound | 0.39 |
| Josamycin | 0.39 | |
| Kitasamycin | 0.39 | |
| Erythromycin | 0.39 | |
| Streptococcus pyogenes C-203 | This compound | 0.05 |
| Josamycin | 0.05 | |
| Kitasamycin | 0.1 | |
| Erythromycin | 0.05 | |
| Streptococcus pneumoniae Type I | This compound | 0.025 |
| Josamycin | 0.025 | |
| Kitasamycin | 0.05 | |
| Erythromycin | 0.025 |
Data sourced from Kondo et al., 1973.[2]
Table 2: Activity of this compound Against Erythromycin-Resistant Staphylococcus aureus Clinical Isolates
| Resistance Pattern | Number of Strains | MIC Range (µg/mL) of this compound |
| Resistant to Erythromycin, Sensitive to Josamycin & Kitasamycin | 102 | 0.78 - 3.12 |
| Resistant to Erythromycin, Josamycin & Kitasamycin | 38 | > 100 |
Data sourced from Kondo et al., 1973.[1]
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental technique in microbiology to assess the in vitro activity of an antimicrobial agent against a specific bacterium. The following protocol is based on the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution MIC Assay Protocol:
-
Preparation of Antimicrobial Agent Stock Solution: A stock solution of this compound is prepared at a high concentration in a suitable solvent.
-
Serial Dilutions: A two-fold serial dilution of the stock solution is performed in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate. This creates a range of decreasing concentrations of the antibiotic.
-
Inoculum Preparation: The bacterial isolate to be tested is grown on an appropriate agar (B569324) medium. A few colonies are then suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Inoculation: Each well of the microtiter plate containing the serially diluted antibiotic is inoculated with the standardized bacterial suspension. A growth control well (containing broth and bacteria but no antibiotic) and a sterility control well (containing only broth) are also included.
-
Incubation: The inoculated microtiter plate is incubated at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading the MIC: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.
Mechanism of Action: Inhibition of Protein Synthesis
This compound, as a macrolide antibiotic, exerts its antibacterial effect by inhibiting protein synthesis in susceptible bacteria. This is achieved through its binding to the 50S subunit of the bacterial ribosome.
Specifically, macrolides bind to the nascent peptide exit tunnel (NPET) on the 50S ribosomal subunit. This binding physically obstructs the path of the growing polypeptide chain, leading to a premature dissociation of the peptidyl-tRNA from the ribosome. The consequence is the cessation of protein elongation and, ultimately, the inhibition of bacterial growth.
Conclusion
The data presented in this guide validate the potent antibacterial activity of this compound against clinically important Gram-positive pathogens, including erythromycin-resistant Staphylococcus aureus. Its in vitro efficacy, comparable to that of josamycin and kitasamycin, positions it as a subject of interest for further investigation in the development of new therapeutic options for bacterial infections. The standardized protocols provided herein offer a framework for the reproducible evaluation of its antibacterial properties.
References
The Structure-Activity Relationship of Maridomycin V and Its Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Maridomycin V, a 16-membered macrolide antibiotic, and its derivatives have been a subject of interest in the pursuit of potent antimicrobial agents. Understanding the relationship between their chemical structure and biological activity is crucial for the development of new and more effective antibiotics. This guide provides a comparative analysis of this compound and its key derivative, 9-propionylmaridomycin, with supporting experimental data and methodologies.
Comparative Analysis of Antibacterial Activity
The antibacterial spectrum of this compound and its derivatives is primarily focused on Gram-positive bacteria. The most studied derivative, 9-propionylmaridomycin, exhibits enhanced in vivo efficacy compared to the parent compound, which is attributed to improved pharmacokinetic properties. Below is a summary of the in vitro antibacterial activity of 9-propionylmaridomycin against various bacterial strains.
Table 1: In Vitro Antibacterial Activity of 9-Propionylmaridomycin
| Bacterial Strain | Minimum Inhibitory Concentration (MIC, μg/mL) |
| Staphylococcus aureus 209-P JC | 0.39 |
| Staphylococcus aureus Smith | 0.39 |
| Staphylococcus epidermidis | 0.2 |
| Streptococcus pyogenes C-203 | 0.05 |
| Streptococcus pneumoniae Type I | 0.025 |
| Bacillus subtilis ATCC 6633 | 0.1 |
| Corynebacterium diphtheriae | 0.012 |
| Neisseria gonorrhoeae | 0.78 |
| Vibrio cholerae | 6.25 |
Data sourced from Kondo et al., 1973.[1]
Structure-Activity Relationship Insights
The key structural modification in 9-propionylmaridomycin is the acylation of the hydroxyl group at the C-9 position of the lactone ring. This seemingly minor change has a significant impact on the molecule's biological properties.
dot
References
In Vitro Activity of Maridomycin V: A Comparative Analysis with Other Macrolides
For Immediate Release
This guide provides a detailed comparison of the in vitro antibacterial activity of Maridomycin V, represented by its potent derivative 9-propionylmaridomycin, against other macrolide antibiotics. The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's performance against clinically relevant bacterial pathogens.
Executive Summary
This compound, a member of the 16-membered ring macrolide class, demonstrates significant in vitro activity against a range of Gram-positive bacteria. Comparative analysis of its derivative, 9-propionylmaridomycin, reveals a potent antibacterial profile, particularly against strains of Staphylococcus aureus, Streptococcus pyogenes, and Streptococcus pneumoniae. Notably, 9-propionylmaridomycin exhibits strong efficacy against clinical isolates of Staphylococcus aureus that are resistant to the 14-membered macrolide erythromycin (B1671065). Its activity is shown to be comparable to other 16-membered macrolides like josamycin (B1673084).
Comparative In Vitro Activity: Minimum Inhibitory Concentration (MIC)
The in vitro efficacy of 9-propionylmaridomycin was evaluated alongside erythromycin and josamycin against several key Gram-positive pathogens. The Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of an antibiotic that prevents visible growth of a bacterium, was determined for each antibiotic. The results are summarized in the table below.
| Bacterial Strain | 9-propionylmaridomycin (µg/mL) | Erythromycin (µg/mL) | Josamycin (µg/mL) |
| Staphylococcus aureus Smith | 0.2 | 0.1 | 0.2 |
| Staphylococcus aureus 209P | 0.1 | 0.1 | 0.2 |
| Staphylococcus aureus 55-1 (Erythromycin-resistant) | 0.78 | >100 | 0.78 |
| Staphylococcus aureus 55-24 (Erythromycin-resistant) | 0.78 | >100 | 0.78 |
| Streptococcus pyogenes C-203 | 0.05 | 0.025 | 0.05 |
| Streptococcus pyogenes A20301 | 0.05 | 0.025 | 0.05 |
| Diplococcus pneumoniae Type I | 0.012 | 0.012 | 0.025 |
| Diplococcus pneumoniae Type II | 0.012 | 0.012 | 0.025 |
| Diplococcus pneumoniae Type III | 0.025 | 0.025 | 0.05 |
Data sourced from a 1973 study on the in vitro antibacterial activity of 9-propionylmaridomycin. Note: Diplococcus pneumoniae is now known as Streptococcus pneumoniae.
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) values for the compared macrolides was conducted using the agar (B569324) dilution method, a standardized procedure for assessing antimicrobial susceptibility.
Agar Dilution Method
This method is a standard reference procedure for determining the MIC of an antimicrobial agent. A summary of the protocol is as follows:
-
Preparation of Antimicrobial Solutions: Stock solutions of each macrolide antibiotic are prepared at a high concentration and then serially diluted to obtain a range of desired concentrations.
-
Preparation of Agar Plates: A specific volume of each antimicrobial dilution is incorporated into molten Mueller-Hinton agar. The agar is then poured into petri dishes and allowed to solidify. A control plate containing no antibiotic is also prepared.
-
Inoculum Preparation: The bacterial strains to be tested are grown in a suitable broth medium to a standardized turbidity, corresponding to a specific number of colony-forming units (CFU) per milliliter. This is typically equivalent to a 0.5 McFarland standard.
-
Inoculation: A standardized volume of the prepared bacterial suspension is inoculated onto the surface of each agar plate, including the control plate.
-
Incubation: The inoculated plates are incubated under specific conditions of temperature (typically 35-37°C) and time (usually 18-24 hours) suitable for the growth of the test organism.
-
MIC Determination: Following incubation, the plates are examined for bacterial growth. The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism.
Mechanism of Action: Inhibition of Bacterial Protein Synthesis
Macrolide antibiotics, including this compound, exert their antibacterial effect by inhibiting protein synthesis in susceptible bacteria. This is achieved through their binding to the 50S subunit of the bacterial ribosome.
Caption: Mechanism of action of this compound and other macrolide antibiotics.
The binding of the macrolide to the 50S ribosomal subunit physically obstructs the path of the elongating polypeptide chain within the ribosomal exit tunnel. This steric hindrance prevents the ribosome from moving along the messenger RNA (mRNA), a process known as translocation, thereby halting the synthesis of essential bacterial proteins. This ultimately leads to the inhibition of bacterial growth (bacteriostatic effect) or, at higher concentrations, bacterial cell death (bactericidal effect).
Maridomycin V: A Comparative Analysis of its Efficacy Against Erythromycin-Resistant Staphylococcus aureus
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of Maridomycin V against erythromycin-resistant Staphylococcus aureus (ER-SA). The information presented is based on available experimental data, offering insights into its potential as a therapeutic agent against this challenging pathogen.
Executive Summary
Erythromycin (B1671065) resistance in Staphylococcus aureus poses a significant challenge in clinical settings. The primary mechanisms of resistance involve modification of the ribosomal target site, active drug efflux, and enzymatic inactivation. This compound, a macrolide antibiotic, has demonstrated notable in vitro activity against strains of S. aureus that are highly resistant to erythromycin. A key derivative, 9-propionylmaridomycin, has been shown to be effective against such resistant clinical isolates and, importantly, does not induce resistance to erythromycin in strains with inducible resistance phenotypes. This suggests that this compound may circumvent common erythromycin resistance mechanisms.
Comparative Efficacy: this compound vs. Other Antibiotics
The following table summarizes the in vitro activity of 9-propionylmaridomycin against various strains of Staphylococcus aureus, including those resistant to erythromycin. The data is extracted from a key study in the field.
Table 1: Minimum Inhibitory Concentration (MIC) of 9-Propionylmaridomycin against Staphylococcus aureus
| Bacterial Strain | Resistance Profile | 9-Propionylmaridomycin MIC (µg/mL) | Erythromycin MIC (µg/mL) | Oleandomycin MIC (µg/mL) | Josamycin MIC (µg/mL) | Kitasamycin MIC (µg/mL) |
| S. aureus 209 P JC | Susceptible | 0.2 | 0.2 | 0.78 | 0.2 | 0.39 |
| S. aureus Smith | Susceptible | 0.1 | 0.1 | 0.39 | 0.1 | 0.2 |
| S. aureus MS 537 | Erythromycin-resistant (inducible) | 0.78 | >100 | >100 | 0.39 | 0.78 |
| S. aureus MS 538 | Erythromycin-resistant | >100 | >100 | >100 | >100 | >100 |
| S. aureus 36 A-2 | Erythromycin-resistant | 0.78 | >100 | >100 | 0.39 | 0.78 |
| S. aureus 308 A-1 | Erythromycin-resistant | 0.78 | >100 | >100 | 0.39 | 0.78 |
Data sourced from Kondo et al., 1973.[1]
Mechanism of Action and Resistance
This compound Mechanism of Action
Maridomycins, like other macrolide antibiotics, are believed to exert their antibacterial effect by inhibiting protein synthesis. They bind to the 50S subunit of the bacterial ribosome, interfering with the translocation step of polypeptide chain elongation.
Figure 1: Proposed mechanism of action of this compound.
Erythromycin Resistance Mechanisms in S. aureus
Erythromycin resistance in S. aureus is primarily mediated by two mechanisms:
-
Target Site Modification: The most common mechanism involves the methylation of an adenine (B156593) residue in the 23S rRNA of the 50S ribosomal subunit, encoded by erm genes. This modification reduces the binding affinity of erythromycin to its target.
-
Active Efflux: An ATP-dependent efflux pump, encoded by the msrA gene, actively transports erythromycin out of the bacterial cell, preventing it from reaching its ribosomal target.
Figure 2: Mechanisms of erythromycin resistance in S. aureus.
The efficacy of 9-propionylmaridomycin against erythromycin-resistant strains, particularly those with inducible resistance, suggests that it may be a poor inducer of the erm-mediated resistance mechanism or may bind effectively to the methylated ribosome.
Experimental Protocols
The following is a summary of the methodology used to determine the Minimum Inhibitory Concentration (MIC) of 9-propionylmaridomycin.
MIC Determination by Agar (B569324) Dilution Method
-
Media Preparation: A series of agar plates containing two-fold serial dilutions of 9-propionylmaridomycin were prepared using heart infusion agar.
-
Inoculum Preparation: Staphylococcus aureus strains were cultured in heart infusion broth overnight. The cultures were then diluted to a final concentration of approximately 10^6 colony-forming units (CFU)/mL.
-
Inoculation: A multipoint inoculator was used to spot-inoculate the bacterial suspensions onto the surface of the antibiotic-containing agar plates.
-
Incubation: The inoculated plates were incubated at 37°C for 18 to 20 hours.
-
MIC Reading: The MIC was determined as the lowest concentration of the antibiotic that completely inhibited visible growth of the bacteria.
Figure 3: Experimental workflow for MIC determination.
Conclusion
The available data, primarily from the foundational study by Kondo et al. (1973), indicates that this compound, exemplified by its derivative 9-propionylmaridomycin, possesses strong antibacterial activity against erythromycin-resistant Staphylococcus aureus.[1] A significant advantage highlighted is its lack of induction of resistance in erythromycin-inducible strains.[1] While these findings are promising, it is important to note the age of this primary data source. Further contemporary research is warranted to validate these findings with modern, well-characterized clinical isolates of erythromycin-resistant S. aureus and to fully elucidate the molecular interactions that allow this compound to overcome common resistance mechanisms. Such studies would be invaluable in positioning this compound as a potential therapeutic alternative for infections caused by these problematic pathogens.
References
In Vivo Comparative Efficacy of Maridomycin V in Preclinical Animal Models
A comprehensive analysis of the in vivo performance of Maridomycin V against common Gram-positive pathogens in murine infection models, benchmarked against established macrolide antibiotics. This guide provides researchers, scientists, and drug development professionals with a concise summary of the available preclinical data, including detailed experimental protocols and comparative efficacy data, to support informed decision-making in antibiotic research and development.
Overview of In Vivo Studies
This compound, a macrolide antibiotic, has been evaluated for its in vivo antibacterial efficacy in various animal models of infection. The primary focus of these studies has been on its activity against key Gram-positive bacteria, namely Staphylococcus aureus, Streptococcus pyogenes, and Diplococcus pneumoniae (now known as Streptococcus pneumoniae). The protective effects of a derivative, 9-propionylmaridomycin, have been compared with other macrolide antibiotics in systemic infections in mice.[1][2]
Comparative Efficacy in Murine Infection Models
The in vivo efficacy of 9-propionylmaridomycin was assessed by determining the median effective dose (ED50) required to protect mice from lethal systemic infections. The ED50 values were compared with those of other macrolide antibiotics, providing a direct measure of their relative potency.
Systemic Infection Models
The protective activity of 9-propionylmaridomycin and other macrolides was evaluated in mice challenged intraperitoneally with lethal doses of Staphylococcus aureus, Streptococcus pyogenes, and Diplococcus pneumoniae. The ED50 values following oral administration are summarized in the table below.
| Pathogen | Antibiotic | ED50 (mg/kg) - Oral Administration |
| Staphylococcus aureus Smith | 9-Propionylmaridomycin | 11.2 |
| Erythromycin estolate | 10.5 | |
| Josamycin | 13.8 | |
| Oleandomycin phosphate | >100 | |
| Kitasamycin | 28.0 | |
| Spiramycin | >100 | |
| Streptococcus pyogenes A-20201 | 9-Propionylmaridomycin | 1.8 |
| Erythromycin estolate | 1.5 | |
| Josamycin | 2.5 | |
| Oleandomycin phosphate | 12.5 | |
| Kitasamycin | 7.5 | |
| Spiramycin | 25.0 | |
| Diplococcus pneumoniae Type I | 9-Propionylmaridomycin | 0.9 |
| Erythromycin estolate | 0.8 | |
| Josamycin | 1.2 | |
| Oleandomycin phosphate | 5.0 | |
| Kitasamycin | 3.2 | |
| Spiramycin | 10.0 |
Data extracted from Kondo et al., 1973.[2]
Experimental Protocols
The following section details the methodologies employed in the key in vivo comparative studies.
Murine Systemic Infection Model
A standardized murine infection model was utilized to assess the in vivo efficacy of the tested antibiotics.
Experimental Workflow:
Caption: Workflow of the murine systemic infection model.
1. Animal Model:
-
Male ICR-JCL mice weighing approximately 20 g were used for the studies.
2. Bacterial Strains and Inoculum:
-
Staphylococcus aureus Smith: Grown on nutrient agar, and the inoculum was prepared in a 5% mucin suspension. The challenge dose was approximately 100 times the LD50.
-
Streptococcus pyogenes A-20201: Cultured in brain heart infusion broth, with the inoculum also prepared in a 5% mucin suspension. The challenge dose was approximately 100 times the LD50.
-
Diplococcus pneumoniae Type I: Grown in brain heart infusion broth supplemented with 5% rabbit serum. The inoculum was prepared in the same broth. The challenge dose was approximately 1000 times the LD50.
3. Infection and Treatment:
-
Mice were challenged via intraperitoneal injection with 0.5 ml of the respective bacterial inoculum.
-
The test antibiotics were administered orally as a single dose immediately after the bacterial challenge.
4. Observation and Endpoint:
-
The animals were observed for 7 days, and the number of surviving mice was recorded.
-
The ED50 values were calculated based on the survival rates at different antibiotic doses.
Signaling Pathway and Logical Relationships
The logical relationship for determining the comparative in vivo efficacy in these studies can be visualized as follows:
Caption: Logical flow for assessing comparative in vivo efficacy.
This diagram illustrates that the selection of the animal model and the bacterial pathogen are foundational to the experiment. The administration of different doses of the antibiotic treatment allows for the establishment of a dose-response relationship, which is measured by the survival rate of the animals. From this survival data, the ED50 value is calculated, which serves as the primary metric for determining the comparative efficacy of the different antibiotics tested.
References
Head-to-head comparison of Maridomycin V and spiramycin
A Comprehensive Guide for Researchers and Drug Development Professionals
In the landscape of macrolide antibiotics, both Maridomycin V and Spiramycin (B21755) have carved out niches in therapeutic applications. This guide provides a detailed, data-driven comparison of these two compounds, offering insights into their physicochemical characteristics, antimicrobial potency, pharmacokinetic profiles, and mechanisms of action. This objective analysis is intended to support researchers, scientists, and drug development professionals in their ongoing work.
Physicochemical Properties
A fundamental understanding of the physicochemical properties of a drug is crucial for formulation development and predicting its behavior in biological systems. This compound and Spiramycin, both 16-membered macrolides, share structural similarities but exhibit distinct characteristics.
| Property | This compound (9-propionylmaridomycin) | Spiramycin I |
| Chemical Formula | C44H73NO16 | C43H74N2O14[1] |
| Molecular Weight | 872.05 g/mol | 843.05 g/mol [1] |
| Appearance | Not specified in available literature | White or yellowish powder[1] |
| Solubility | Not specified in available literature | Slightly soluble in water; soluble in methanol.[1] |
Antimicrobial Activity: A Comparative Analysis
The antimicrobial spectrum and potency are critical determinants of a drug's clinical utility. Both this compound and Spiramycin are primarily effective against Gram-positive bacteria.
In Vitro Activity
Minimum Inhibitory Concentration (MIC) is a key measure of an antibiotic's in vitro potency. The following table summarizes available MIC data for this compound (specifically 9-propionylmaridomycin) and Spiramycin against a range of bacterial pathogens.
| Bacterial Species | This compound (9-propionylmaridomycin) MIC (µg/mL) | Spiramycin MIC (µg/mL) |
| Staphylococcus aureus | 0.2 - >100[2] | 0.031 - 0.063[1] |
| Streptococcus pyogenes | 0.05 - 0.2[2] | Data not available |
| Streptococcus pneumoniae | 0.025 - 0.1[2] | Data not available |
| Neisseria gonorrhoeae | 0.2 - 0.78[2] | Data not available |
| Vibrio cholerae | 3.12[2] | Data not available |
Note: Data for this compound is for 9-propionylmaridomycin. Direct comparative studies using this compound are limited. The provided data is compiled from different studies and may not be directly comparable due to variations in experimental conditions.
9-Propionylmaridomycin has demonstrated in vitro activity against Gram-positive bacteria and some Gram-negative cocci like Neisseria gonorrhoeae and Vibrio cholerae. It is generally inactive against many Gram-negative rods.[2] A notable feature of 9-propionylmaridomycin is its activity against some erythromycin-resistant strains of Staphylococcus aureus.[2]
Spiramycin also exhibits a broad spectrum of activity against Gram-positive cocci and rods, Gram-negative cocci, and some other pathogens like Legionella, Mycoplasma, Chlamydia, and Toxoplasma gondii.[3]
Pharmacokinetic Profiles
The absorption, distribution, metabolism, and excretion (ADME) of a drug determine its concentration and persistence in the body, which are critical for its efficacy.
Spiramycin
Spiramycin's pharmacokinetics have been studied in various animal models.
| Species | Route | Dose (mg/kg) | Tmax (h) | Cmax (µg/mL) | Bioavailability (%) | t½ (h) |
| Pigs | Oral | 85 - 100 | 3.7 ± 0.8 | 4.1 ± 1.7 | 45.4 ± 23.4 | 6.0 ± 2.4 |
| Intravenous | 25 | - | - | - | 2.3 ± 1.2 |
Data for pigs from a study investigating the pharmacokinetics of spiramycin.
This compound
Mechanism of Action
Both this compound and Spiramycin belong to the macrolide class of antibiotics and share a common mechanism of action: the inhibition of bacterial protein synthesis. They achieve this by binding to the 50S subunit of the bacterial ribosome. This binding interferes with the translocation step of protein synthesis, ultimately halting the production of essential proteins for bacterial growth and replication.[4][5][6] This action is primarily bacteriostatic, meaning it inhibits bacterial growth, but can be bactericidal at higher concentrations against highly susceptible organisms.[6]
The following diagram illustrates the general mechanism of action for macrolide antibiotics, including this compound and Spiramycin.
References
- 1. Mechanism of action of spiramycin and other macrolides. | Semantic Scholar [semanticscholar.org]
- 2. Maridomycin, a new macrolide antibiotic. In vitro antibacterial activity of 9-propionylmaridomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Mechanism of action of spiramycin and other macrolides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. What is the mechanism of Spiramycin? [synapse.patsnap.com]
Safety Operating Guide
Navigating the Safe Disposal of Maridomycin V: A Procedural Guide
It is imperative to prevent the release of Maridomycin V into the environment. The primary objective of these procedures is to handle, treat, and dispose of this compound waste in a manner that neutralizes its potential hazards and complies with regulatory requirements.
Hazard Profile and Safety Precautions
This compound is a macrolide antibiotic. While a specific, detailed safety data sheet for this compound is not publicly prevalent, it is prudent to handle it with the precautions suitable for a potent pharmaceutical compound. For context, similar cytotoxic agents present significant health risks. Mitomycin, for instance, is classified as harmful if swallowed and is suspected of causing cancer.[1] Therefore, appropriate personal protective equipment (PPE) should be worn at all times when handling this compound. This includes, but is not limited to, protective gloves, protective clothing, eye protection, and face protection.[1][2]
Key Hazards of Similar Cytotoxic Compounds (Mitomycin):
| Hazard Statement | Classification |
| Toxic/Harmful if swallowed | Acute Toxicity (Oral) |
| Suspected of causing genetic defects | Germ Cell Mutagenicity |
| Suspected of causing cancer | Carcinogenicity |
| Suspected of damaging fertility or the unborn child | Reproductive Toxicity |
| May cause damage to organs through prolonged or repeated exposure | Specific Target Organ Toxicity |
This data is based on the hazard profile of Mitomycin and should be considered as a precautionary reference for handling this compound.[1][3]
Experimental Protocols: Disposal of this compound
The following step-by-step methodology outlines the recommended procedure for the proper disposal of this compound from a laboratory setting.
1. Personal Protective Equipment (PPE) and Engineering Controls:
-
Always handle this compound within a certified chemical fume hood or a Class II Type B biological safety cabinet to prevent inhalation of any dust or aerosols.
-
Wear appropriate PPE, including double gloves (chemically resistant), a lab coat, and safety goggles.
2. Segregation of Waste:
-
All materials that have come into contact with this compound must be considered hazardous waste. This includes:
-
Empty or partially used vials.
-
Contaminated PPE (gloves, lab coats, etc.).
-
Pipette tips, weighing boats, and other disposable labware.
-
Solutions containing this compound.
-
Contaminated cleaning materials.
-
3. Decontamination of Work Surfaces:
-
After handling this compound, thoroughly decontaminate all work surfaces. A 1% bleach solution can be effective for degrading and removing similar compounds from non-porous surfaces.
-
All cleaning materials used for decontamination must be disposed of as hazardous waste.
4. On-site Waste Neutralization (if applicable):
-
If your institution has a validated protocol for the chemical inactivation of macrolide antibiotics, follow that procedure. This may involve treatment with a specific chemical agent to neutralize its biological activity.
5. Packaging of Solid Waste:
-
Place all solid waste contaminated with this compound into a designated, leak-proof, and clearly labeled hazardous waste container.
-
The container should be sealed to prevent any leakage or spillage.
6. Disposal of Liquid Waste:
-
Do not pour liquid waste containing this compound down the drain.
-
Collect all liquid waste in a designated, sealed, and clearly labeled hazardous waste container.
7. Final Disposal:
-
All hazardous waste containing this compound must be disposed of through an approved waste disposal plant.
-
Follow all local, regional, and national regulations for the disposal of hazardous pharmaceutical waste.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound waste.
References
Personal protective equipment for handling Maridomycin V
Essential Safety and Handling Guide for Maridomycin V
This guide provides crucial safety and logistical information for the handling and disposal of this compound, a macrolide antibiotic. The content is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.
Core Hazards of Powdered Antibiotics
Many powdered antibiotics, including potentially this compound, present significant health risks beyond their therapeutic effects. The primary hazards include:
-
Respiratory Sensitization: Inhalation of antibiotic dust can lead to allergic reactions or asthma-like symptoms.
-
Skin Sensitization: Direct contact with the skin may cause allergic reactions.[1]
-
Gastrointestinal Irritation: Ingestion can lead to nausea, vomiting, and diarrhea.[1]
Given these risks, a multi-layered approach to safety that combines engineering controls, administrative procedures, and personal protective equipment is essential.
Personal Protective Equipment (PPE) Recommendations
The selection of appropriate PPE is critical to minimize exposure when handling this compound. The following table summarizes recommended PPE for common laboratory tasks involving powdered antibiotics.[1]
| Task | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting Powder | Safety glasses with side shields or goggles.[1] | Two pairs of nitrile gloves.[1] | Lab coat with long sleeves, fully buttoned. | NIOSH-approved respirator. |
| Handling Solutions | Safety glasses. | Nitrile gloves. | Lab coat. | Not generally required if handled in a well-ventilated area or fume hood. |
Operational Plans: Handling and Disposal
A clear, step-by-step plan for handling and disposing of potent antibiotics is crucial for laboratory safety and environmental protection.
Experimental Protocol: Safe Handling and Preparation of this compound Stock Solution
This protocol outlines the steps for safely preparing a concentrated stock solution from powdered this compound.
1. Preparation:
- Don all required PPE as specified in the table above for "Weighing and Aliquoting Powder."
- Prepare the work area by laying down absorbent bench paper in a chemical fume hood.
- Assemble all necessary equipment (e.g., balance, weigh boats, spatulas, conical tubes, solvent).
2. Weighing:
- Carefully weigh the desired amount of the powdered antibiotic in a weigh boat inside the chemical fume hood to minimize dust generation.
3. Solubilization:
- Transfer the powder to a sterile conical tube.
- Add the appropriate solvent to the weigh boat to rinse any remaining powder and transfer it to the conical tube.
- Add the remaining solvent to the conical tube to reach the final desired volume.
- Cap the tube securely and vortex or invert until the antibiotic is fully dissolved.
4. Aliquoting and Storage:
- Filter-sterilize the stock solution if required for the experimental application.
- Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
- Clearly label all aliquots with the antibiotic name, concentration, date, and your initials.
- Store the aliquots at the recommended temperature as specified in the product documentation.
5. Decontamination and Cleanup:
- Wipe down the work area in the chemical fume hood with an appropriate cleaning agent.
- Dispose of all contaminated materials (e.g., weigh boats, gloves, bench paper) as hazardous waste.
Disposal Plan
The proper disposal of macrolide antibiotics is crucial to prevent environmental contamination and the development of antibiotic-resistant bacteria. Improper disposal methods can introduce active pharmaceutical ingredients into ecosystems.
| Waste Type | Disposal Procedure |
| Solid Waste | All contaminated solid waste, including gloves, weigh boats, and paper towels, should be collected in a designated hazardous waste container. |
| Liquid Waste | Unused stock solutions and experimental media containing this compound should be collected in a designated hazardous waste container for chemical waste. Do not pour down the drain. |
| Sharps | Needles, syringes, and other contaminated sharps should be disposed of in a puncture-resistant sharps container. |
Always adhere to your institution's specific Environmental Health and Safety (EHS) guidelines for pharmaceutical waste disposal.
Workflow and Decision Making
The following diagrams illustrate the procedural workflow for safely handling this compound and the decision-making process for its proper disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
